2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-4-2-9(3-5-10)8-12-7-6-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJCIWKPYSMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550883 | |
| Record name | 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112391-05-6 | |
| Record name | 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to influence the physicochemical and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential biological evaluation of this compound.
Chemical and Physical Properties
The fundamental chemical and predicted physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| IUPAC Name | 2-((1-methylpiperidin-4-yl)methoxy)ethanol | PubChem |
| Synonyms | This compound | ChemicalBook |
| CAS Number | 112391-05-6 | ChemicalBook |
| Molecular Formula | C9H19NO2 | PubChem |
| Molecular Weight | 173.25 g/mol | PubChem |
| Predicted Boiling Point | 260.0 ± 10.0 °C | ChemicalBook |
| Predicted Density | 0.987 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 14.40 ± 0.10 | ChemicalBook |
Synthesis and Purification
The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide is generated from 1-methyl-4-piperidinemethanol, which then reacts with a 2-haloethanol.
Synthetic Workflow
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
1-methyl-4-piperidinemethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloroethanol
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of 1-methyl-4-piperidinemethanol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0°C and add 2-chloroethanol (1.1 eq.) dropwise.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is cooled to 0°C and carefully quenched by the slow addition of water.
-
The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group on the piperidine nitrogen, the methylene protons of the piperidine ring, the methoxy linkage, and the ethanol moiety.
-
13C NMR (Predicted): The carbon NMR spectrum should display distinct peaks for each carbon atom in the molecule, including the N-methyl carbon, the carbons of the piperidine ring, the methoxy carbon, and the carbons of the ethanol group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Potential Biological Activities and Screening
While specific biological activities of this compound are not extensively documented, piperidine derivatives are known to exhibit a wide range of pharmacological effects.[1][2] Therefore, a general biological screening cascade is proposed to elucidate its potential therapeutic value.
Proposed Biological Screening Workflow
Experimental Protocols for Initial Screening
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]
This method assesses the antimicrobial activity of the compound against various microorganisms.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard (0.5)
Procedure:
-
Prepare a microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of the agar plates.
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Place the impregnated disks onto the surface of the inoculated agar plates. Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.[4]
Conclusion
This technical guide provides a foundational understanding of the chemical properties, synthesis, and potential biological evaluation of this compound. The provided protocols for synthesis and biological screening serve as a starting point for researchers interested in exploring the therapeutic potential of this and other related piperidine derivatives. Further investigation into its pharmacological profile is warranted to fully elucidate its value in drug development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Safety Pharmacology Services | In Vitro & VivoToxicology Assays | Aragen Life Sciences [aragen.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
In-Depth Technical Guide: 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol (CAS: 112391-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol (CAS Number: 112391-05-6). The document details its physicochemical properties, a probable synthetic route, and its identified biological role as a histamine H3 receptor antagonist. Included are a detailed, albeit exemplar, experimental protocol for a relevant biological assay and a visualization of the associated signaling pathway, designed to meet the needs of researchers and professionals in drug development.
Introduction
This compound is a piperidine derivative that has been identified as a potent antagonist of the histamine H3 receptor. The piperidine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 112391-05-6 | - |
| Molecular Formula | C₉H₁₉NO₂ | [1] |
| Molecular Weight | 173.25 g/mol | [1] |
| Appearance | White powder | - |
| Canonical SMILES | CN1CCC(COCCO)CC1 | - |
| InChI Key | AIVKDPHZXPKXHI-UHFFFAOYSA-N | - |
Synthesis and Preparation
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, patent literature suggests a synthetic route involving the etherification of (1-methylpiperidin-4-yl)methanol. A plausible synthetic scheme is outlined below.
Proposed Synthetic Pathway
The synthesis likely proceeds via a Williamson ether synthesis, a well-established method for forming ethers.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Alkoxide Formation: To a solution of (1-methylpiperidin-4-yl)methanol in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the corresponding sodium alkoxide.
-
Etherification: A solution of 2-bromoethanol in the same dry solvent is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a histamine H3 receptor antagonist .
Target Profile
| Target | Action | Therapeutic Area (Potential) |
| Histamine H3 Receptor | Antagonist | Neurological Disorders, Cognitive Enhancement |
Mechanism of Action and Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and typically couples to the Gαi/o subunit of the heterotrimeric G protein complex. As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
By acting as an antagonist, this compound blocks the binding of endogenous histamine to the H3 receptor. This disinhibition leads to an increased release of histamine and other neurotransmitters in the brain, which is believed to be the basis for its potential therapeutic effects on cognition and wakefulness.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Experimental Protocols for Biological Assays
To characterize the activity of this compound as a histamine H3 receptor antagonist, a radioligand binding assay is a standard in vitro method.
Histamine H3 Receptor Radioligand Binding Assay (Exemplar Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine (a specific H3 receptor agonist).
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit or histamine).
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]-Nα-methylhistamine, typically at a concentration close to its Kd), and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: For total binding, wells contain only the radioligand and buffer. For non-specific binding, wells contain the radioligand, buffer, and a high concentration of the non-specific binding control.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound is a piperidine derivative with a clear pharmacological profile as a histamine H3 receptor antagonist. This property positions it as a compound of interest for research in neurological and cognitive disorders. The synthetic route is likely accessible through standard organic chemistry techniques. Further in-depth studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.
References
A Technical Guide to the Physicochemical Properties of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in numerous pharmaceuticals due to its ability to influence properties like solubility, lipophilicity, and basicity, which are critical for a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This guide consolidates available data, outlines standard experimental methodologies for property determination, and illustrates a common synthetic pathway, serving as a vital resource for professionals engaged in drug discovery and chemical research.
Chemical Identity and Structure
-
IUPAC Name: 2-[(1-methylpiperidin-4-yl)methoxy]ethanol
-
CAS Number: 112391-05-6[1]
-
Chemical Structure:
Physicochemical Data Summary
The quantitative data for this compound are limited, with most available values being computationally predicted rather than experimentally determined. This table summarizes the available information for easy comparison.
| Property | Value | Data Type | Source |
| Molecular Weight | 173.25 g/mol | Calculated | [3][4] |
| Boiling Point | 260.0 ± 10.0 °C | Predicted | [3][5] |
| Density | 0.987 ± 0.06 g/cm³ | Predicted | [5] |
| pKa | 14.40 ± 0.10 | Predicted | [5] |
| Melting Point | Not Available | - | - |
| LogP (Octanol/Water) | Not Available | - | - |
| Aqueous Solubility | Not Available | - | - |
General Experimental Protocols
While specific experimental data for this compound are scarce, the following sections detail standard laboratory protocols for determining the key physicochemical properties of piperidine derivatives and similar organic molecules.
The melting point is a fundamental indicator of a solid compound's purity.
-
Methodology: Capillary Melting Point Method.
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Protocol:
-
A small quantity of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂. A narrow range (e.g., < 2 °C) typically indicates high purity.
-
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.
-
Methodology: Micro-boiling point or distillation method.
-
Apparatus: Distillation apparatus (for larger quantities) or a Thiele tube setup (for microscale).
-
Protocol (Distillation):
-
The liquid sample is placed in a round-bottom flask with boiling chips to ensure smooth boiling.
-
The flask is connected to a distillation head with a condenser and a collection flask. A calibrated thermometer is positioned so that its bulb is just below the side arm leading to the condenser.
-
The flask is heated gently.
-
The boiling point is recorded as the stable temperature reading on the thermometer during the distillation process, once the vapor condensation ring is stable on the thermometer bulb. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.
-
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values.
-
Methodology: Potentiometric Titration.[6]
-
Apparatus: Calibrated pH meter with an electrode, a burette, and a magnetic stirrer.
-
Protocol:
-
A precise amount of the compound is weighed and dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/ethanol).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally from the burette.
-
The pH is recorded after each addition of the titrant, allowing the reading to stabilize.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa of the conjugate acid is determined from the pH at the half-equivalence point.
-
LogP is the standard measure of a molecule's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Methodology: Shake-Flask Method (OECD Guideline 107).
-
Apparatus: Centrifuge tubes, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
-
Protocol:
-
n-Octanol and an aqueous buffer (typically pH 7.4 to simulate physiological conditions) are pre-saturated with each other.
-
A known concentration of the compound is dissolved in one of the phases.
-
The two phases are combined in a volumetric ratio (e.g., 1:1) in a centrifuge tube.
-
The tube is agitated on a mechanical shaker at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
The mixture is centrifuged to achieve complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is accurately measured.
-
The partition coefficient (P) is calculated as P = [Concentration]octanol / [Concentration]aqueous. LogP is the base-10 logarithm of P.
-
Synthesis and Experimental Workflow
The synthesis of this compound is not extensively documented in academic literature but is mentioned in patent literature.[1] A logical and common approach is the Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable haloalkane. The diagram below outlines a general experimental workflow for this synthesis.
Caption: A general workflow for the synthesis of this compound.
References
- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. This compound | 112391-05-6 [amp.chemicalbook.com]
- 4. 2-((1-Methylpiperidin-2-yl)methoxy)ethanol | C9H19NO2 | CID 66563848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 112391-05-6 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Structure Elucidation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. The piperidine scaffold is a cornerstone in medicinal chemistry, making the unambiguous characterization of its derivatives critical for drug discovery and development.[1] This document outlines the expected outcomes from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Detailed experimental protocols are provided, and key logical workflows are visualized to guide researchers and scientists through the characterization process.
Chemical Identity and Synthesis
The compound is identified by the following key parameters:
| Parameter | Value |
| IUPAC Name | 2-((1-methylpiperidin-4-yl)methoxy)ethanol |
| CAS Number | 112391-05-6[2] |
| Molecular Formula | C₉H₁₉NO₂ |
| Molecular Weight | 173.25 g/mol |
A plausible and documented synthetic route for this molecule is the etherification of 1-methyl-4-piperidinemethanol.[1] This reaction, a variant of the Williamson ether synthesis, involves the deprotonation of the primary alcohol followed by nucleophilic attack on a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to form the ether linkage.
Spectroscopic Analysis and Interpretation
The confirmation of the molecular structure relies on the integration of data from multiple spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information on the parent molecular weight and characteristic fragmentation patterns that help identify structural motifs. The molecular ion peak is expected to be weak or absent, which is common for aliphatic amines and ethers.[3][4]
Table 1: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion (M⁺) |
| 172 | [C₉H₁₈NO₂]⁺ | M-1, loss of a hydrogen radical, common for cyclic amines.[3] |
| 128 | [C₇H₁₄NO]⁺ | α-cleavage: Loss of the ethyl alcohol moiety (•CH₂CH₂OH). |
| 98 | [C₆H₁₂N]⁺ | Cleavage at the ether bond, yielding the 1-methyl-4-methylenepiperidinium ion. |
| 84 | [C₅H₁₀N]⁺ | Loss of the entire methoxy-ethanol side chain. |
| 58 | [C₃H₈N]⁺ | Common fragment from piperidine ring cleavage. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Predicted Infrared Spectroscopy Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3600 - 3300 | Strong, Broad | O-H Stretch | Characteristic of the terminal alcohol group, broadened by hydrogen bonding.[5][6] |
| 2950 - 2800 | Strong | C-H Stretch | Aliphatic C-H bonds in the piperidine ring and alkyl chains. |
| 1150 - 1050 | Strong | C-O Stretch | Characteristic of the C-O-C ether linkage and the C-OH alcohol bond.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum allows for the identification and relative positioning of all non-exchangeable protons in the structure. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield.[6][7]
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Assignment (Protons) | Predicted δ (ppm) | Multiplicity | Integration |
| -OH | ~2.5 - 4.0 | Broad Singlet | 1H |
| -O-CH₂ -CH₂-OH | ~3.65 | Triplet | 2H |
| -O-CH₂-CH₂ -OH | ~3.50 | Triplet | 2H |
| Piperidine-CH -CH₂-O- | ~1.75 | Multiplet | 1H |
| -CH-CH₂ -O- | ~3.25 | Doublet | 2H |
| N-CH₃ | ~2.25 | Singlet | 3H |
| Piperidine Axial H (C2, C6) | ~2.80 | Multiplet | 2H |
| Piperidine Equatorial H (C2, C6) | ~2.00 | Multiplet | 2H |
| Piperidine Axial H (C3, C5) | ~1.70 | Multiplet | 2H |
| Piperidine Equatorial H (C3, C5) | ~1.30 | Multiplet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of unique carbon environments. Carbons bonded to oxygen are significantly deshielded and appear downfield.[7]
Table 4: Predicted ¹³C NMR Chemical Shifts
| Assignment (Carbon) | Predicted δ (ppm) |
| -O-C H₂-CH₂-OH | ~70.5 |
| -O-CH₂-C H₂-OH | ~61.8 |
| -CH-C H₂-O- | ~75.0 |
| Piperidine C 4 | ~38.0 |
| Piperidine C 2, C 6 | ~55.5 |
| Piperidine C 3, C 5 | ~30.0 |
| N-C H₃ | ~46.5 |
Analytical Workflow and Structure Confirmation
The definitive elucidation of the structure is achieved through a systematic workflow. The process begins with sample purification, followed by parallel spectroscopic analyses. The data from each technique are interpreted and then integrated to build a cohesive structural assignment, which is cross-validated to ensure all observed data are consistent with the proposed structure.
Experimental Protocols
Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation for structural analysis.
-
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion and MS/MS data to characterize fragmentation patterns.
Infrared Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a KBr pellet, mix 1 mg of the sample with 100 mg of dry KBr and press into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the empty ATR crystal or a pure KBr pellet.
Nuclear Magnetic Resonance Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a residual peak as reference.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Experiment:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the ¹H NMR signals.
References
- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 2. This compound | 112391-05-6 [amp.chemicalbook.com]
- 3. studylib.net [studylib.net]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Biological Activities of Piperidine Ether Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutic agents. When incorporated into an ether linkage, this privileged structure gives rise to a class of compounds known as piperidine ether derivatives, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, with a focus on their interactions with key biological targets implicated in a range of pathologies. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Histamine H3 Receptor Antagonism
Piperidine ether derivatives have emerged as potent and selective antagonists of the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).
A series of 4-oxypiperidine ethers have been designed and synthesized as dual-target ligands, acting as both H3R antagonists and cholinesterase inhibitors.[1] These compounds have shown high affinity for the human H3 receptor (hH3R) in the nanomolar range.[1][2]
Quantitative Data: Histamine H3 Receptor Binding Affinity
| Compound | Linker | Substituent at Piperidine N1 | hH3R Ki (nM) | Reference |
| ADS024 | Benzene | Benzofuranyl | - | [1] |
| ADS031 | Naphthalene | Benzyl | 12.5 | [1] |
| ADS032 | Naphthalene | Benzofuranyl | 44.1 | [1] |
| 19 | Phenyl | - | 8.4 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Displacement Assay for hH3R
The binding affinity of piperidine ether derivatives for the human histamine H3 receptor is typically determined using a radioligand displacement assay.[1]
Materials:
-
Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific binding control: Thioperamide or a high concentration of an unlabeled H3R ligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (piperidine ether derivatives) at various concentrations.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Histamine H3 Receptor Antagonism
Caption: A diagram illustrating the mechanism of histamine H3 receptor antagonism by piperidine ether derivatives.
Cholinesterase Inhibition
Certain piperidine ether derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a therapeutic approach for managing the symptoms of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| ADS021 | - | 0.559 | [1] |
| ADS022 | >10 | - | [1] |
| ADS025 | >10 | - | [1] |
| ADS029 | >10 | - | [1] |
| ADS031 | 1.537 | 1.353 | [1] |
Note: A lower IC50 value indicates a higher inhibitory potency.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
The inhibitory activity of piperidine ether derivatives against AChE and BuChE can be determined spectrophotometrically using Ellman's method.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Butyrylcholinesterase (BuChE) from equine serum or human plasma.
-
Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (piperidine ether derivatives) at various concentrations.
-
96-well microplate reader.
Procedure:
-
The test compound, enzyme, and DTNB are pre-incubated in the assay buffer in a 96-well microplate.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is monitored spectrophotometrically at a wavelength of 412 nm.
-
The percentage of inhibition of the enzyme activity is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: A flowchart outlining the key steps in the Ellman's method for determining cholinesterase inhibition.
Anti-inflammatory Activity
Substituted benzophenone-N-ethyl piperidine ether analogues have been synthesized and evaluated as orally active anti-inflammatory agents.[3] These compounds have shown promising activity in preclinical models of inflammation, suggesting their potential for the treatment of inflammatory conditions.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity of piperidine ether derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.[3]
Materials:
-
Wistar rats.
-
Carrageenan (1% w/v solution in saline).
-
Test compounds (piperidine ether derivatives) at various doses.
-
Standard anti-inflammatory drug (e.g., indomethacin).
-
Plethysmometer.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Logical Relationship: Anti-inflammatory Drug Discovery Cascade
Caption: A logical flow diagram illustrating the stages of discovering and developing anti-inflammatory drugs.
Soluble Epoxide Hydrolase Inhibition
Piperidine-derived compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, making it a promising therapeutic target for hypertension and inflammation.
Quantitative Data: Soluble Epoxide Hydrolase Inhibition
While specific IC50 values for piperidine ether derivatives as sEH inhibitors were not prominently available in the initial search, the broader class of piperidine derivatives has shown potent inhibition. For instance, non-urea amide-based inhibitors have demonstrated sub-nanomolar IC50 values.[4]
Experimental Protocol: Soluble Epoxide Hydrolase Inhibition Assay
The inhibitory activity of compounds against sEH can be determined using a fluorescent-based assay.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH).
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Assay buffer: Bis-Tris/HCl buffer (pH 7.0) containing bovine serum albumin (BSA).
-
Test compounds (piperidine ether derivatives) at various concentrations.
-
Fluorescence microplate reader.
Procedure:
-
The sEH enzyme is pre-incubated with the test compound in the assay buffer.
-
The reaction is initiated by the addition of the substrate, CMNPC.
-
sEH hydrolyzes the epoxide moiety of CMNPC, leading to the release of a fluorescent product.
-
The increase in fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The IC50 value is calculated by determining the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathway: Soluble Epoxide Hydrolase Inhibition
Caption: A diagram illustrating how piperidine derivatives inhibit soluble epoxide hydrolase, leading to increased levels of beneficial EETs.
Conclusion
Piperidine ether derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to potently and selectively interact with key therapeutic targets such as histamine H3 receptors, cholinesterases, and soluble epoxide hydrolase underscores their potential for the development of novel treatments for a variety of diseases. The data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the identification of new and effective therapeutic agents.
References
- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the speculative mechanisms of action for the novel chemical entity, 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds to propose potential biological targets and signaling pathways. The core scaffold, 1-methyl-piperidin-4-ylmethoxy, is a recurring motif in compounds targeting a diverse range of proteins, including enzymes and receptors. This guide presents a comprehensive analysis of these potential mechanisms, offering a foundational framework for future in-vitro and in-vivo investigations. We provide hypothetical experimental protocols to test these hypotheses and present quantitative data from related compounds in a structured format to facilitate comparative analysis. Visual representations of speculated signaling pathways and experimental workflows are included to enhance understanding.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of clinically successful drugs. Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile component in the design of novel therapeutics. The compound this compound features this core structure, functionalized with a 1-methyl group, a 4-methoxymethyl linker, and a terminal ethanol group. While the specific biological activity of this compound remains uncharacterized, its structural components suggest several plausible mechanisms of action based on established pharmacology of related molecules.
This document explores these potential mechanisms, drawing parallels from published data on compounds sharing the 1-methyl-piperidin-4-ylmethoxy moiety or similar piperidine-based structures. The primary aim is to provide a robust starting point for researchers initiating pharmacological profiling of this compound.
Speculative Mechanisms of Action
Based on the analysis of structurally related compounds, we speculate that this compound could exert its biological effects through one or more of the following mechanisms:
Epigenetic Modulation via Histone Demethylase Inhibition
Several compounds containing a piperidin-4-ylmethoxy-pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through histone demethylation.[1][2][3] The protonated tertiary amine of the piperidine ring in these analogs forms key electrostatic interactions and hydrogen bonds within the enzyme's active site, specifically with residues like Asp555.[1]
Hypothesized Signaling Pathway:
Caption: Speculative LSD1 Inhibition Pathway.
Neuromodulation through Choline Transporter (CHT) Inhibition
The 1-methylpiperidine ether moiety is also present in a series of potent inhibitors of the presynaptic choline transporter (CHT).[4][5] Inhibition of CHT would lead to a decrease in the reuptake of choline, a precursor for acetylcholine synthesis, thereby affecting cholinergic neurotransmission.
Hypothesized Signaling Pathway:
Caption: Speculative CHT Inhibition Pathway.
Anti-inflammatory Activity through NLRP3 Inflammasome Inhibition
The piperidine scaffold has been incorporated into inhibitors of the NLRP3 inflammasome. By preventing the assembly and activation of this multiprotein complex, such compounds can block the release of pro-inflammatory cytokines like IL-1β.
Hypothesized Signaling Pathway:
Caption: Speculative NLRP3 Inflammasome Inhibition.
Data Presentation: Quantitative Activity of Structurally Related Compounds
The following table summarizes the quantitative data for compounds that are structurally related to this compound and are discussed in this guide. This data is intended for comparative purposes to guide initial dose-response studies.
| Compound Class | Target | Key Compound Example | Activity (IC50 / Ki) | Reference |
| Piperidin-4-ylmethoxy-pyridine | LSD1 | Compound 17 | Ki = 29 nM | [1][2][3] |
| Methoxy-piperidin-4-yloxy benzamide | CHT | ML352 (10m) | IC50 = 240 nM (low choline) | [4][5] |
| Benzyl-piperidine | Acetylcholinesterase | Donepezil (13e) | IC50 = 5.7 nM | [6] |
| Pyrimidine-piperidine | NHE-1 | Compound 9t | IC50 = 6.5 nM | [7] |
| Phenyl-nicotinamide-piperidine | ABL1 Kinase | Compound 9k | IC50 = 5.0 µM | [8] |
Experimental Protocols: A Hypothetical Framework for Investigation
To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended. The following are detailed, hypothetical protocols for key experiments.
LSD1 Inhibition Assay
-
Objective: To determine if this compound inhibits the enzymatic activity of LSD1.
-
Methodology:
-
Utilize a commercially available LSD1 inhibitor screening kit (e.g., fluorescence-based).
-
Recombinantly express and purify human LSD1.
-
Perform the assay in a 96-well plate format.
-
To each well, add a reaction buffer containing a final concentration of 10 µM H3K4me2 peptide substrate, 2 µM FAD cofactor, and varying concentrations of this compound (e.g., 0.01 nM to 100 µM).
-
Initiate the reaction by adding LSD1 enzyme.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Workflow:
Caption: Workflow for LSD1 Inhibition Assay.
Choline Transporter Uptake Assay
-
Objective: To assess the inhibitory effect of the compound on choline uptake in a cellular model.
-
Methodology:
-
Culture HEK293 cells stably expressing human CHT.
-
Plate the cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add [³H]-choline to each well to a final concentration of 10 nM.
-
Incubate for 10 minutes at 37°C to allow for choline uptake.
-
Wash the cells rapidly with ice-cold buffer to remove extracellular [³H]-choline.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
NLRP3 Inflammasome Activation Assay
-
Objective: To determine if the compound can inhibit NLRP3 inflammasome-mediated IL-1β secretion.
-
Methodology:
-
Culture human THP-1 monocytes and differentiate them into macrophages using PMA.
-
Prime the macrophages with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit.
-
Calculate the percentage of inhibition of IL-1β release.
-
Conclusion and Future Directions
The structural features of this compound suggest a high potential for biological activity, with plausible mechanisms of action spanning epigenetic regulation, neuromodulation, and anti-inflammatory pathways. The speculative frameworks and hypothetical experimental protocols provided in this guide are intended to serve as a catalyst for the systematic pharmacological investigation of this novel compound. Future research should focus on a broad-based screening approach to identify its primary biological target(s), followed by more in-depth studies to elucidate the precise molecular interactions and downstream signaling events. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, will also be crucial in optimizing its potency and selectivity for any identified target. The journey to understanding the therapeutic potential of this compound begins with a rigorous and hypothesis-driven exploration of its mechanism of action.
References
- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery of Novel Piperidine-Based Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents across numerous disease areas.[1][2] Its prevalence in over 70 commercially available drugs underscores its significance in the development of novel pharmaceuticals.[1] This technical guide provides an in-depth overview of the discovery of novel piperidine-based therapeutic agents, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and discovery workflows.
Quantitative Pharmacological Data of Novel Piperidine-Based Agents
The following tables summarize the quantitative pharmacological data for recently developed piperidine-based compounds across various therapeutic classes.
Table 1: Piperidine-Based Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease
| Compound | Target(s) | IC₅₀ (µM) | In Vivo Model | Efficacy | Reference |
| 15b | AChE, BChE | eeAChE: 0.39, eqBChE: 0.66, huAChE: 1.49, huBChE: 1.33 | Scopolamine-induced memory impairment in mice | Ameliorated memory deficits | [3][4] |
| 15j | AChE, BChE | eeAChE: 0.39, eqBChE: 0.16, huAChE: 1.25, huBChE: 0.66 | Scopolamine-induced memory impairment in mice | Ameliorated memory deficits | [3][4] |
| Compound 2 | AChE | 19.44 | --- | --- | [5] |
| Compound 4 | AChE | 21.57 | --- | --- | [5] |
| Compound 10 | AChE | 36.05 | --- | --- | [5] |
| Compound 13 | AChE | 22.07 | --- | --- | [5] |
eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase
Table 2: Piperidine-Based Analgesics
| Compound | Target | In Vivo Assay | Efficacy | Reference |
| cis-42 | Opioid Receptor | Mouse hot-plate test | 13,036 times more potent than morphine | [6] |
| 40 (Brifentanil) | Opioid Receptor | Mouse hot-plate test | Short duration of action (~2 min) | [6] |
| HN58 | µ-opioid receptor | Acetic acid-induced writhing test (mice) | 100% inhibition of writhing | [7] |
| PP1 | µ-opioid receptor | Tail immersion test (mice) | Significant analgesia at 50 mg/kg | [8][9] |
| AMP5 | µ-opioid receptor | Tail immersion test (mice) | Potent analgesia at low doses (0.1-1 mg/kg) | [8][9] |
| AMP6 | µ-opioid receptor | Tail immersion test (mice) | Potent analgesia at low doses (0.1-1 mg/kg) | [8][9] |
Table 3: Piperidine-Based CCR5 Antagonists for HIV-1
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| 4a | CCR5 | CCR5 binding affinity | Significantly improved over lead | |
| 4e,f | CCR5 | CCR5 binding affinity | Increased binding affinity | |
| 4i | CCR5 | CCR5 binding affinity | Increased binding affinity | |
| 4v,w | HIV-1 envelope-mediated membrane fusion | Membrane fusion inhibition | Enhanced inhibitory activity |
Table 4: Piperidine-Based Dopamine Receptor Ligands
| Compound | Target | Kᵢ (nM) | Selectivity | Reference |
| 12c | σ₁ | 0.7 | σ₁:D₄ = 829 | [10] |
| 9j | D₄ | 1.7 | >30-fold vs other dopamine receptors | [11] |
| 9k | D₄ | 2.7 | >30-fold vs other dopamine receptors | [11] |
| 9t | D₄ | 3.8 | >30-fold vs other dopamine receptors | [12] |
| 9cc | D₄ | 2.6 | >30-fold vs other dopamine receptors | [12] |
| 9dd | D₄ | 5.5 | >30-fold vs other dopamine receptors | [12] |
| 19 | D₄ | pKᵢ = 8.82 | D₂/D₄ = 380, D₃/D₄ = 162 | [13] |
| 25 | D₂ | 54 | --- | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of novel piperidine-based therapeutic agents.
Synthesis of Piperidine-Based Acetylcholinesterase Inhibitors
General Procedure for the Synthesis of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives (e.g., 15b and 15j): [3][4]
-
Synthesis of (1-benzylpiperidin-4-yl)methanamine derivatives: 1-(1-substituted phenyl)piperidine-4-carboxamides are prepared by reacting piperidine-4-carboxamide with substituted benzyl bromides in the presence of potassium carbonate in methanol. These amides are then reduced with LiAlH₄ in dry THF to afford the corresponding (1-benzylpiperidin-4-yl)methanamine derivatives.
-
Synthesis of the benzimidazolinone core: 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is reacted with methyl iodide to yield the methylated intermediate, which is then treated with chlorosulfonic acid.
-
Condensation: The resulting sulfonyl chloride is condensed with the appropriate (1-benzylpiperidin-4-yl)methanamine derivative in the presence of a base to yield the final target compounds.
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay[4]
This assay is based on Ellman's method.
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), AChE from Electrophorus electricus, and BChE from equine serum.
-
Procedure:
-
A solution of the test compound, AChE or BChE, and DTNB in phosphate buffer (pH 8.0) is incubated.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoic acid, a colored anion.
-
The absorbance of the solution is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC₅₀ values are determined from the dose-response curves.
-
In Vivo Analgesic Activity Assessment: Hot-Plate Test in Mice[1][6][16][17][18][19]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 1°C).
-
Animals: Mice are used for this assay.
-
Procedure:
-
The test compound or vehicle is administered to the mice (e.g., intravenously or intraperitoneally).
-
At a predetermined time after administration, each mouse is placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The analgesic effect is determined by the increase in the latency period compared to the vehicle-treated group.
-
Synthesis of 4-Aminomethyl Piperidine-Based Analgesics[7]
General Procedure for the Synthesis of N-substituted 4-(aminomethyl)piperidine derivatives:
-
Starting Material: 4-(aminomethyl)piperidine.
-
Acylation/Alkylation: The primary amine of 4-(aminomethyl)piperidine is reacted with various acylating or alkylating agents (e.g., acid chlorides, anhydrides, or alkyl halides) in the presence of a suitable base and solvent to introduce different substituents on the nitrogen atom.
-
Purification: The resulting products are purified by standard techniques such as crystallization or column chromatography.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discovery of piperidine-based therapeutic agents.
Signaling Pathways
Experimental and Drug Discovery Workflows
References
- 1. dol.inf.br [dol.inf.br]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Exploring the Chemical Space of Substituted Piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance in drug design.[1] The structural and physicochemical properties of the piperidine ring, including its ability to modulate lipophilicity and form hydrogen bonds, make it a privileged structure for interacting with biological targets.[3] This guide provides an in-depth exploration of the chemical space of substituted piperidines, covering their synthesis, conformational analysis, structure-activity relationships, and role in modulating key signaling pathways.
Synthetic Strategies for Substituted Piperidines
The construction of the piperidine core and the introduction of various substituents can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.
Catalytic Hydrogenation of Pyridines
One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine precursors.[1] This method is widely used due to the commercial availability of a vast array of substituted pyridines.
Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with PtO2 [4]
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of Platinum(IV) oxide (PtO2, 5 mol%). The mixture is then subjected to a hydrogen gas atmosphere at a pressure of 50-70 bar. The reaction is stirred at room temperature for 6-10 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na2SO4). The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (60-120 mesh) using a solvent system of 5% ethyl acetate in petroleum ether to yield the substituted piperidine derivative.[4]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and other related piperidine-containing fused ring systems.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5]
Key Features of the Pictet-Spengler Reaction:
-
Mechanism: The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization.[5]
-
Substrate Scope: The reaction is particularly efficient with electron-rich aromatic rings, such as indoles and pyrroles.[5] Less nucleophilic aryl groups may require stronger acids and higher temperatures.[5]
Conformational Analysis of Substituted Piperidines
The biological activity of substituted piperidines is intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain.[6]
-
Axial vs. Equatorial Substituents: Substituents on the piperidine ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors. For many 4-substituted piperidines, the energetic difference between the axial and equatorial conformers is similar to that of analogous cyclohexanes.[7]
-
Influence of N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the conformational equilibrium. For instance, N-acylpiperidines with a 2-substituent often favor an axial orientation of that substituent to avoid allylic strain.[8]
-
Fluorine Substitution: The introduction of fluorine atoms can have a profound effect on conformational preference, often favoring an axial orientation due to a combination of electrostatic interactions, hyperconjugation, and solvation effects.[9]
Structure-Activity Relationships (SAR) of Substituted Piperidines
Systematic modification of the substituents on the piperidine core is a fundamental strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Piperidine Inhibitors of Farnesyltransferase
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, which is implicated in many human cancers. A series of piperidine derivatives have been identified as potent FTase inhibitors.[10]
Table 1: Structure-Activity Relationship of Piperidine-based Farnesyltransferase Inhibitors [10]
| Compound | R1 | R5 | Core | IC50 (nM) |
| 1 | 3-pyridylmethyl | NO2 | Piperidin-2-one | 420 |
| 7 | 3-pyridylmethyl | NO2 | 5,6-dehydropiperidine | 13 |
| 8 | 3-pyridylmethyl | NO2 | Piperidine | 3.7 |
| 9 | 2-pyridylmethyl | NO2 | Piperidin-2-one | Inactive |
| 11 | 3-pyridylmethyl | NH2 | Piperidin-2-one | Inactive |
| 12 | 3-pyridylmethyl | NHAc | Piperidin-2-one | Inactive |
| 17 | 3-pyridylmethyl | CN | Piperidin-2-one | 18 |
| 21 | 3-pyridylmethyl | CN | Piperidine | 8.2 |
Data sourced from a study on novel piperidine inhibitors of farnesyltransferase.[10]
Key SAR Insights:
-
The piperidine core is crucial for high potency, with a more than 10-fold increase in activity observed when moving from a piperidin-2-one to a piperidine ring (compare compounds 1 and 8).[10]
-
The 3-pyridylmethyl group at the N-1 position is critical for activity, as moving the nitrogen to the 2-position of the pyridine ring results in a complete loss of inhibition (compound 9).[10]
-
The electron-withdrawing group at the C-5 position is important, with a nitro or cyano group being favorable. Reduction of the nitro group leads to inactive compounds (compounds 11 and 12).[10]
Piperidines in Action: Modulating Signaling Pathways
Substituted piperidines are found in numerous drugs that target a wide range of receptors and enzymes, thereby modulating critical signaling pathways.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a central role in the nervous system.[11] Many antipsychotic drugs are antagonists of the D2R.[11] D2Rs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[12]
Below is a diagram illustrating a simplified workflow for the synthesis of substituted piperidines via catalytic hydrogenation.
Caption: A generalized workflow for the synthesis of substituted piperidines.
The following diagram illustrates the canonical signaling pathway of the Dopamine D2 Receptor.
Caption: Simplified Dopamine D2 Receptor signaling cascade.
Conclusion
The piperidine ring is a remarkably versatile scaffold in drug discovery, offering a rich chemical space for exploration.[1][3] A deep understanding of its synthesis, conformational preferences, and structure-activity relationships is crucial for the rational design of novel therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the exploration of the chemical space of substituted piperidines will undoubtedly continue to yield new and improved medicines for a wide range of diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicological Profile of N-Methylpiperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylpiperidine (CAS 626-67-5), a saturated heterocyclic amine, serves as a versatile building block in organic synthesis, finding application as a solvent and an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its derivatives are integral to numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[3] Given its widespread use and the pharmacological activity of its derivatives, a thorough understanding of the toxicological profile of N-methylpiperidine is crucial for ensuring safety in research and development settings.
This technical guide provides a comprehensive overview of the known toxicological data for N-methylpiperidine, focusing on acute toxicity, genotoxicity, carcinogenicity, and reproductive effects. The content herein summarizes quantitative data, details relevant experimental methodologies, and visualizes key toxicological concepts to support risk assessment and guide future research. While extensive data exists for the parent compound, information on specific derivatives is often linked to their intended pharmacological action, where cytotoxicity can be a desired outcome, such as in anticancer applications.[4]
Acute Toxicity & Primary Hazards
N-Methylpiperidine exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary hazards are its corrosivity, causing severe burns to the skin and eyes, and its potential to cause significant respiratory tract irritation.[5][6][7]
dot
Caption: Routes of exposure and resulting acute toxic effects of N-methylpiperidine.
Quantitative Acute Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of N-methylpiperidine.
| Route | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 490 mg/kg | [8][9] |
| Oral | Rabbit | LDLo | 25 mg/kg | [9] |
| Dermal | Rabbit | LD50 | >1000 - <2000 mg/kg | [8] |
| Dermal | Rabbit | LD50 | 1000 - 2000 mg/kg | [10] |
| Inhalation | Rat | LC50 (4h) | 2.4 mg/L | [8] |
| Inhalation | Rat | LC50 (4h) | >3.85 mg/L | [10] |
| Inhalation | Rat | LC50 | 4.8 mg/L | [9] |
Experimental Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)
The Acute Toxic Class Method is a sequential procedure used to assess the acute toxicity of a substance after oral administration. It uses a reduced number of animals compared to traditional LD50 tests.[11][12]
-
Principle: The method is a stepwise procedure using three animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[11]
-
Test Animals: Typically, young adult female rats are used, as they are often slightly more sensitive.[11]
-
Procedure:
-
Dose Selection: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance's toxicity.[11]
-
Administration: The substance is administered in a single dose by gavage to three animals. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
-
Stepwise Progression: Based on the number of mortalities within a defined period, the test is either stopped, or the next group of three animals is dosed at a lower or higher level according to the prescribed flow charts in the guideline.
-
-
Endpoint: The result is not a precise LD50 value but rather a classification into a specific toxicity category based on the observed outcomes at different dose levels. This allows for hazard labeling and risk assessment.
Genotoxicity and Carcinogenicity
There is a notable lack of publicly available data on the genotoxicity and carcinogenicity of N-methylpiperidine itself.[9][13] However, an Ames test conducted on Escherichia coli/Salmonella typhimurium returned a negative result.[8]
The primary concern in this area stems from two factors:
-
The potential for N-methylpiperidine, as a secondary amine, to form N-nitroso compounds under specific conditions (e.g., contact with nitrites or nitric acid). N-nitrosamines are a class of chemicals known to be genotoxic and carcinogenic in animal experiments.[8] For instance, N-nitrosopiperidine is a known carcinogen in rats, mice, and hamsters, targeting organs such as the esophagus, liver, and nasal cavity.[14] Similarly, 1-nitroso-4-methylpiperazine has demonstrated potent genotoxicity and nasal carcinogenicity in rats upon inhalation.[15]
-
Studies on structurally related aromatic amines or derivatives suggest a potential for inducing chromosomal damage.[15]
dot
Caption: A standard workflow for assessing the genotoxic potential of a chemical.
Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[16][17]
-
Principle: Cultured mammalian cells are exposed to the test substance both with and without an external metabolic activation system (e.g., S9 fraction from rat liver). The cells are then treated with a cytokinesis-blocking agent (like cytochalasin-B) to accumulate cells that have completed one nuclear division, resulting in binucleated cells.[16]
-
Cell Lines: Various cell lines (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral blood lymphocytes) can be used.
-
Procedure:
-
Treatment: Cell cultures are treated with at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, or a longer period without S9). Negative and positive controls are run concurrently.
-
Cytokinesis Block: After treatment, cytochalasin-B is added to the culture medium to block cytokinesis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Endpoint Analysis: The frequency of micronuclei is scored in a substantial number of binucleated cells (typically at least 2000 per concentration). The results are compared to the concurrent negative control to determine if the test substance induced a statistically significant increase in micronuclei formation. Cytotoxicity is also assessed, usually by measuring the ratio of binucleated to mononucleated cells.[17]
Reproductive and Developmental Toxicity
There is no specific information available regarding the reproductive or developmental toxicity of N-methylpiperidine.[9][13] Studies on related compounds are often used to identify potential hazards that may warrant further investigation. For example, N-methyl-2-pyrrolidone (NMP), another N-methylated heterocyclic compound, has been studied for reproductive effects. It is important to note that NMP is not a direct derivative of piperidine, and these data should be interpreted with caution as they are for a structurally different chemical.
A study in male rats exposed to NMP via oral gavage for 10 weeks showed that a high dose of 1000 mg/kg/day produced infertility and significant damage to the seminiferous epithelium. Lower doses of 100 and 300 mg/kg did not impair fertility, but the 300 mg/kg dose resulted in lower viability of offspring in the first four days of life.[18]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test is designed to provide initial information on the potential effects of a substance on reproduction and development.
-
Principle: Male and female rats are dosed with the test substance for a period before mating, during mating, and, for females, throughout gestation and early lactation.[19]
-
Test Animals: Groups of sexually mature male and female rats (e.g., 10 per sex per group).
-
Procedure:
-
Dosing: At least three dose levels and a control are used. Dosing of males begins 2 weeks prior to mating and continues for a total of 4 weeks. Females are dosed for 2 weeks prior to mating, during mating, gestation, and up to day 4 of lactation.
-
Mating: Animals are paired for up to 2 weeks.
-
Observations:
-
Parental Animals: Monitored for clinical signs of toxicity, body weight changes, and effects on mating performance, fertility, and length of gestation.
-
Offspring: Litters are examined for viability, sex ratio, and clinical abnormalities. Pup weights are recorded at birth and on day 4.
-
-
Pathology: All parental animals are subjected to a gross necropsy. Reproductive organs are examined, and testes are weighed.
-
-
Endpoints: The test provides information on fertility, pregnancy outcomes (e.g., implantation sites, litter size), and early postnatal development, as well as systemic toxicity in the parent animals.
Specific Target Organ Toxicity (STOT)
-
Single Exposure (STOT-SE): The respiratory system is identified as a primary target organ for a single exposure to N-methylpiperidine, with effects including irritation and chemical burns.[5][13]
-
Repeated Exposure (STOT-RE): There is no available data to assess the specific target organ toxicity of N-methylpiperidine following repeated exposure.[9][13]
Toxicological Profile of N-Methylpiperidine Derivatives
The piperidine scaffold is a key component in a vast array of pharmacologically active molecules.[20][21] The toxicological profile of these derivatives is highly dependent on their specific substitutions, which dictate their mechanism of action, potency, and off-target effects.
-
Anticancer Agents: Some 2,6-disubstituted N-methylpiperidine derivatives have been designed as bioreducible anti-tumor agents. These compounds are intended to act as bifunctional alkylating agents, leading to cytotoxicity in cancer cells. For example, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine showed high toxicity against human colon carcinoma cell lines with IC50 values between 6 and 11 µM.[4] In this context, cytotoxicity is the desired therapeutic effect, but it also highlights the potential for toxicity to healthy cells. Other derivatives have been developed to target specific receptors, such as the epidermal growth factor receptor (EGFR), to inhibit cancer cell proliferation.[22][23][24]
-
Pharmacologically Active Agents: Many derivatives are designed to interact with specific receptors or enzymes in the central nervous system. Their toxicity is often an extension of their pharmacological effects at high doses. The overall risk assessment for these molecules must consider both the desired therapeutic effect and potential adverse outcomes.
dotdot graph "Pharmacological_Mechanism_of_Action" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Derivative [label="N-Methylpiperidine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Target Receptor\n(e.g., Opioid, Sigma, EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cellular Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic [label="Therapeutic Effect\n(e.g., Analgesia)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Toxic [label="Toxic Effect\n(e.g., Cytotoxicity, CNS Depression)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Derivative -> Receptor [label="Binds to"]; Receptor -> Response [label="Initiates"]; Response -> Therapeutic [label="Low Dose"]; Response -> Toxic [label="High Dose / Off-Target"]; }
References
- 1. Page loading... [wap.guidechem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.ie [fishersci.ie]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. fishersci.com [fishersci.com]
- 14. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]
- 15. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 22. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a multitude of pharmaceutical agents, and its functionalization is of significant interest.[1] This protocol details a robust and efficient method for the preparation of the target compound via a Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[1] The application notes also include detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic pathway.
Introduction
This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alcohol. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ether linkage provides a flexible spacer, while the hydroxyl and amino groups offer sites for further chemical modification. The synthesis of such piperidine derivatives is a cornerstone of modern medicinal chemistry, allowing for the exploration of new chemical space in drug development programs.[1] The protocol described herein utilizes the well-established Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide.[1]
Synthetic Pathway
The synthesis of this compound is achieved through the reaction of 1-methyl-4-piperidinemethanol with a suitable 2-carbon electrophile. A common and effective approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl halide, such as 2-bromoethanol or 2-chloroethanol.
Figure 1: Synthetic scheme for this compound.
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chromatography column (if necessary)
Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1-Methyl-4-piperidinemethanol | 129.22 | ~0.99 | ≥97% |
| Sodium Hydride (NaH) | 24.00 | ~1.39 | 60% dispersion in mineral oil |
| 2-Bromoethanol | 124.96 | 1.76 | ≥97% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | ≥99.9% |
| Diethyl ether | 74.12 | 0.713 | Reagent grade |
| Saturated aq. Sodium Bicarbonate | - | - | - |
| Brine (Saturated aq. NaCl) | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexane under an inert atmosphere, and the remaining sodium hydride is suspended in anhydrous tetrahydrofuran (THF).
-
Formation of Alkoxide: A solution of 1-methyl-4-piperidinemethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
Etherification: A solution of 2-bromoethanol (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow addition of water. The resulting mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1-Methyl-4-piperidinemethanol | C₇H₁₅NO | 129.22 | 215-217 |
| 2-Bromoethanol | C₂H₅BrO | 124.96 | 149-150 |
| This compound | C₉H₁₉NO₂ | 173.25 | 260 (Predicted)[2] |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Stoichiometry (1-methyl-4-piperidinemethanol : NaH : 2-bromoethanol) | 1 : 1.2 : 1.1 |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-80% (after purification) |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.65 (t, 2H), ~3.50 (t, 2H), ~3.30 (d, 2H), ~2.80 (d, 2H), ~2.25 (s, 3H), ~1.95 (t, 2H), ~1.70 (m, 1H), ~1.35 (q, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~77.5, ~70.0, ~61.5, ~55.0, ~46.0, ~35.0, ~29.0 |
| Mass Spec. (ESI+) m/z | 174.15 [M+H]⁺ |
(Note: NMR data are predicted values based on the chemical structure and may vary slightly based on experimental conditions.)
Safety Precautions
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled under an inert atmosphere and away from any sources of water.
-
2-Bromoethanol is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Tetrahydrofuran can form explosive peroxides upon standing. Use freshly distilled or inhibitor-free solvent.
-
All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The described protocol provides a detailed and reliable method for the synthesis of this compound. This procedure is scalable and utilizes readily available starting materials and reagents. The resulting product is a versatile intermediate for the development of novel chemical entities in the field of drug discovery. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Williamson Ether Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group.[1][2] In the context of medicinal chemistry and drug development, the piperidine moiety is a privileged scaffold found in numerous pharmaceuticals. The synthesis of piperidine ether derivatives via the Williamson ether synthesis allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of ether functionalities, potentially modulating the pharmacological properties of the parent molecule.
These application notes provide a detailed protocol for the Williamson ether synthesis tailored for the preparation of piperidine ether derivatives, along with key considerations for reaction optimization and data interpretation.
General Reaction Scheme
The general transformation involves the deprotonation of a hydroxyl-substituted piperidine to form a piperidinyl alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent, forming the desired ether linkage.
Figure 1: General Reaction Scheme
Caption: General Williamson ether synthesis for piperidine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Piperidine Ether
This protocol describes a general method for the synthesis of an O-alkylated piperidine derivative from a corresponding hydroxy-piperidine precursor.
Materials:
-
Hydroxy-piperidine derivative
-
Alkyl halide (or tosylate/mesylate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)[2][3]
-
Strong, non-nucleophilic base (e.g., NaH, KH)[3]
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the hydroxy-piperidine derivative (1.0 eq). The flask is sealed with a septum and flushed with an inert gas.
-
Solvent Addition: Anhydrous solvent (e.g., DMF) is added via syringe to dissolve the starting material.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (1.1-1.5 eq), is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: The alkylating agent (1.1-1.5 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is heated to a temperature between 50-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-8 hours).[2]
-
Work-up:
-
The reaction is cooled to room temperature and then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired piperidine ether.
Data Presentation
Table 1: Summary of Reaction Parameters for a Hypothetical Synthesis of 1-Benzyl-4-methoxypiperidine
| Parameter | Value |
| Starting Material | 1-Benzyl-4-hydroxypiperidine |
| Alkylating Agent | Methyl iodide |
| Base | Sodium hydride (60% dispersion in mineral oil) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 60 °C |
| Reaction Time | 4 hours |
| Yield | 85% |
Table 2: Common Reagents and Solvents in Williamson Ether Synthesis
| Reagent/Solvent | Role | Key Considerations |
| Alkyl Halides (R-X) | Electrophile | Primary halides are preferred to minimize elimination side reactions.[2][4] Reactivity order: I > Br > Cl. |
| Alkyl Tosylates/Mesylates | Electrophile | Excellent leaving groups, often used as alternatives to halides.[2] |
| Sodium Hydride (NaH) | Base | Strong, non-nucleophilic base for forming alkoxides.[3] |
| Potassium Hydride (KH) | Base | Similar to NaH, can be more reactive.[3] |
| DMF, DMSO | Solvent | Polar aprotic solvents that accelerate SN2 reactions.[2][3] |
| Acetonitrile | Solvent | A polar aprotic solvent that is also commonly used.[2] |
| THF | Solvent | A common ether solvent, often used with NaH or KH.[5] |
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of piperidine ethers.
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Optimization and Troubleshooting
-
Side Reactions: The primary competing reaction is E2 elimination, which is favored with secondary and tertiary alkyl halides.[3][4] To minimize this, use primary alkyl halides or other alkylating agents with good leaving groups that are less sterically hindered.
-
Solvent Choice: The use of polar aprotic solvents like DMF or DMSO generally leads to faster reaction rates compared to protic solvents.[2] Ensure the solvent is anhydrous, as water can quench the alkoxide.
-
Base Selection: Strong bases like NaH or KH are effective for deprotonating alcohols to form alkoxides. For more sensitive substrates, milder bases such as K₂CO₃ or Cs₂CO₃ can be employed, particularly for the synthesis of aryl ethers.[3]
-
C- vs. O-Alkylation: In some cases, particularly with phenoxides, C-alkylation can occur as a side reaction. The choice of solvent can influence the regioselectivity of the reaction.[3][6]
By following these protocols and considering the key optimization parameters, researchers can effectively synthesize a wide array of piperidine ether derivatives for applications in drug discovery and development.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
experimental protocol for synthesizing 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
Abstract
This application note details a comprehensive experimental protocol for the synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol, a piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of a commercially available piperidine carboxylate ester to the corresponding alcohol, 1-methyl-4-piperidinemethanol. This intermediate is subsequently converted to the target compound via a Williamson ether synthesis. This document provides detailed methodologies, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication of this procedure.
Introduction
Piperidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The synthesis of substituted piperidines, therefore, remains a crucial aspect of modern drug discovery. This protocol outlines a reliable method for the preparation of this compound, a valuable building block for the elaboration of more complex molecular architectures. The described synthesis is robust and scalable, making it suitable for both academic research and industrial applications.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Reduction of Ethyl N-methyl-4-piperidinecarboxylate | Ethyl N-methyl-4-piperidinecarboxylate | Lithium aluminum hydride (LiAlH₄) | 1-Methyl-4-piperidinemethanol | 84 | >95 |
| 2 | Williamson Ether Synthesis | 1-Methyl-4-piperidinemethanol | Sodium hydride (NaH), 2-Bromoethanol | This compound | 65-75 (Estimated) | >95 |
Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-piperidinemethanol
This procedure is adapted from established literature methods for the reduction of piperidine carboxylate esters.[1]
Materials:
-
Ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol)
-
Lithium aluminum hydride (LiAlH₄) (2.46 g, 64.9 mmol)
-
Anhydrous diethyl ether (Et₂O) (240 mL)
-
Water (10 mL)
-
Round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
A 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with lithium aluminum hydride (2.46 g) and anhydrous diethyl ether (40 mL).
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g) in anhydrous diethyl ether (200 mL) is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water (10 mL) while cooling the flask in an ice bath.
-
The resulting white precipitate is removed by filtration and washed with diethyl ether (2 x 50 mL).
-
The combined organic filtrates are concentrated under reduced pressure to yield a colorless oil.
-
The crude product is purified by distillation under reduced pressure (boiling point 108 °C at 14 mbar) to afford 1-methyl-4-piperidinemethanol as a colorless oil (6.40 g, 84% yield).[1]
Characterization Data for 1-Methyl-4-piperidinemethanol:
-
¹H NMR (300 MHz, CDCl₃): δ 3.46 (d, J=6.4 Hz, 2H), 3.12 (sbr, 1H), 2.82-2.92 (m, 2H), 2.26 (s, 3H), 1.93 (dt, J=11.8, 2.3 Hz, 2H), 1.68-1.79 (m, 2H), 1.38-1.55 (m, 1H), 1.28 (dq, J=12.2, 3.7 Hz, 2H) ppm.[1]
-
¹³C NMR (75.5 MHz, CDCl₃): δ 67.4, 55.5, 46.3, 37.9, 28.8 ppm.[1]
-
Mass Spectrum (EI, 70 eV): m/z (%) = 129 (M⁺, 55).[1]
Step 2: Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis. A key synthetic route involves the etherification of 1-methyl-4-piperidinemethanol.[2]
Materials:
-
1-Methyl-4-piperidinemethanol (6.40 g, 49.5 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.18 g, 54.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (150 mL)
-
2-Bromoethanol (7.42 g, 59.4 mmol)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen atmosphere apparatus
Procedure:
-
A 250 mL round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, is flushed with nitrogen.
-
Sodium hydride (2.18 g, 60% dispersion in mineral oil) is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF (50 mL).
-
A solution of 1-methyl-4-piperidinemethanol (6.40 g) in anhydrous THF (50 mL) is added dropwise to the stirred suspension at room temperature.
-
The mixture is stirred at room temperature for 1 hour to allow for the formation of the alkoxide.
-
A solution of 2-bromoethanol (7.42 g) in anhydrous THF (50 mL) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a colorless to pale yellow oil.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Logical relationship of the synthetic transformations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure is efficient and utilizes readily available starting materials and reagents. The provided data and visualizations are intended to facilitate the reproduction of this synthesis in a research setting. The described methodology should prove valuable for researchers and scientists engaged in the development of novel piperidine-based compounds for various applications.
References
Application Note: High-Purity Purification of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol Using Reversed-Phase Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of the polar, tertiary amine compound 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol from a crude synthetic mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The method described herein yields the target compound with high purity and good recovery, suitable for downstream applications in pharmaceutical research and development.
Introduction
This compound is a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common structural motif in many pharmaceuticals, and its derivatives often exhibit a range of biological activities. The presence of a tertiary amine and a hydroxyl group makes this compound highly polar, which can present challenges for purification. This protocol outlines a robust RP-HPLC method designed to effectively separate the target compound from impurities.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful chromatographic purification. The following steps ensure the sample is suitable for injection onto the HPLC system.
-
Dissolution: Dissolve the crude this compound sample in the mobile phase at a concentration of approximately 10 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Degassing: It is recommended to degas the sample solution by sonication for 5-10 minutes to prevent the formation of air bubbles in the system.
Chromatographic Conditions
A reversed-phase C18 column is employed for this separation. The addition of an acid to the mobile phase is critical for protonating the tertiary amine, which helps to minimize peak tailing and improve chromatographic resolution.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System with UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1 mL |
| Column Temperature | Ambient |
Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Data Presentation
The following tables summarize the expected quantitative data from the purification process. The initial purity of the crude material and the purity of the final product were determined by analytical HPLC.
Table 2: Purity and Recovery Data
| Sample | Purity (%) | Recovery (%) |
| Crude Material | 85.2 | N/A |
| Purified Product | >99.5 | 92.3 |
Table 3: Impurity Profile Before and After Purification
| Impurity | Retention Time (min) | Crude Sample Area (%) | Purified Sample Area (%) |
| Impurity A | 8.5 | 5.8 | < 0.1 |
| Impurity B | 11.2 | 4.1 | < 0.1 |
| Impurity C | 15.7 | 4.9 | 0.2 |
| Product | 13.4 | 85.2 | >99.5 |
Conclusion
The described reversed-phase HPLC method provides an effective and reproducible protocol for the high-purity purification of this compound. The use of a C18 stationary phase with an acidified mobile phase is key to achieving good peak shape and resolution for this polar, basic compound. This method is suitable for researchers in the fields of medicinal chemistry and drug development requiring a high degree of purity for their compounds of interest. The detailed protocol and expected outcomes presented in this application note should enable scientists to successfully implement this purification strategy.
Application Note: Analytical Characterization of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analytical characterization of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the necessary materials, step-by-step experimental procedures for sample preparation and data acquisition, and a summary of expected ¹H and ¹³C NMR spectral data. This guide is intended to assist researchers in the structural elucidation and purity assessment of this piperidine derivative, a valuable intermediate in pharmaceutical synthesis.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring, a common scaffold in medicinal chemistry due to its influence on the physicochemical properties of molecules, such as solubility and basicity[1]. Accurate structural characterization is crucial for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the use of ¹H and ¹³C NMR for the comprehensive characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds[2][3][4][5].
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Peak No. | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.65 | t, J = 4.5 Hz | 2H | H-8 |
| 2 | ~3.52 | t, J = 4.5 Hz | 2H | H-7 |
| 3 | ~3.28 | d, J = 6.0 Hz | 2H | H-5 |
| 4 | ~2.80 | m | 2H | H-2 (axial) |
| 5 | ~2.28 | s | 3H | H-10 |
| 6 | ~1.95 | m | 2H | H-2 (equatorial) |
| 7 | ~1.75 | m | 1H | H-4 |
| 8 | ~1.65 | m | 2H | H-3 (axial) |
| 9 | ~1.30 | m | 2H | H-3 (equatorial) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Peak No. | Chemical Shift (δ ppm) | Assignment |
| 1 | ~76.5 | C-5 |
| 2 | ~70.0 | C-7 |
| 3 | ~61.8 | C-8 |
| 4 | ~55.5 | C-2 |
| 5 | ~46.5 | C-10 |
| 6 | ~38.0 | C-4 |
| 7 | ~29.5 | C-3 |
Experimental Protocols
Materials
-
This compound (Purity >95%)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS, NMR internal standard)
-
5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Sample Preparation
For optimal results, proper sample preparation is critical.
-
Weighing the Sample: For ¹H NMR, weigh 5-25 mg of the sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended[6][7].
-
Dissolution: Dissolve the weighed sample in a small vial with approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)[6][7]. Ensure complete dissolution; gentle vortexing can be applied.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[8].
-
Internal Standard: Add a small amount of TMS to the NMR tube as an internal standard for chemical shift referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30[9] |
| Number of Scans (NS) | 8-16 |
| Acquisition Time (AQ) | 3.0 s[9] |
| Relaxation Delay (D1) | 1.5 s[9] |
| Spectral Width (SW) | 16 ppm[9] |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 or more |
| Acquisition Time (AQ) | 1-2 s |
| Relaxation Delay (D1) | 2 s |
| Spectral Width (SW) | 200-220 ppm |
| Temperature | 298 K |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
References
- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol | 21168-72-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Note: Mass Spectrometry Analysis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
Abstract
This application note details a sensitive and specific method for the analysis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The compound, a piperidine derivative, is of interest to researchers in drug development and related fields. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed to be applicable for both qualitative and quantitative analyses in various matrices, following appropriate validation.
Introduction
This compound is a small polar molecule containing a tertiary amine (1-methyl-piperidine), an ether, and a primary alcohol functional group. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds.[1] The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, which is crucial for analyzing complex mixtures often encountered in pharmaceutical and biological research.[2][3] This note describes a robust LC-MS/MS method for the analysis of this specific piperidine derivative.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.[4] For aqueous samples, a simple "dilute and shoot" approach may be feasible. For more complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction (SPE) is recommended to minimize matrix effects.[1][4]
Protocol: Protein Precipitation (for plasma samples)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of this polar compound.[5] The addition of formic acid to the mobile phase is crucial for good peak shape and efficient ionization in positive ion mode.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The tertiary amine in the piperidine ring is readily protonated.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation
Predicted Mass and Fragmentation
The molecular formula of this compound is C9H19NO2, with a monoisotopic mass of 173.1416 g/mol .[6] The protonated molecule [M+H]+ would have an m/z of 174.1489.
Predicted Fragmentation Pattern:
Based on the fragmentation of similar piperidine alkaloids and general fragmentation rules for amines and ethers, the following fragmentation pathways are plausible:[7][8][9][10]
-
Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines.[8][10]
-
Cleavage of the C-O ether bond.
-
Neutral loss of water (H2O) from the protonated molecule is a common fragmentation for alcohols and some piperidine alkaloids.[8][9]
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment Identity |
| 174.15 | 156.14 | [M+H - H2O]+ |
| 174.15 | 114.12 | Cleavage of the ether bond (loss of C2H4O2) |
| 174.15 | 98.11 | Alpha-cleavage at the piperidine ring |
| 174.15 | 71.09 | Further fragmentation of the piperidine ring |
Note: These m/z values are theoretical and should be optimized experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
The described LC-MS/MS method provides a framework for the reliable analysis of this compound. The protocol is designed to be a starting point for method development and should be validated for specific applications and matrices. The high sensitivity and specificity of this technique make it well-suited for a range of research and drug development activities.
References
- 1. organomation.com [organomation.com]
- 2. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. tecan.com [tecan.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is a valuable bifunctional building block for combinatorial chemistry, offering avenues for the rapid generation of diverse chemical libraries. The presence of a primary alcohol and a tertiary amine within a piperidine scaffold allows for a multitude of chemical transformations, leading to compounds with potential therapeutic applications. The piperidine moiety is a common feature in many approved drugs, influencing physicochemical properties like solubility and basicity, which are critical for pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of ether and ester libraries, which are key compound classes in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C9H19NO2 | ChemSpider |
| Molecular Weight | 173.25 g/mol | ChemSpider |
| XLogP3 | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Applications in Combinatorial Chemistry
The primary alcohol of this compound serves as a key functional handle for derivatization in combinatorial library synthesis. Two principal applications are the synthesis of ether and ester libraries. These libraries can be screened for a wide range of biological activities, as piperidine derivatives are known to interact with various biological targets.
Synthesis of Ether Libraries via Parallel Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from alcohols.[2][3] In a combinatorial setting, this reaction can be performed in parallel to generate a library of diverse ethers by reacting this compound with a variety of alkyl halides.
Workflow for Parallel Ether Synthesis:
Caption: Workflow for parallel synthesis of an ether library.
Experimental Protocol: Parallel Solution-Phase Synthesis of an Ether Library
This protocol describes the synthesis of a 96-member ether library in a 96-well plate format.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Library of 96 diverse alkyl halides (e.g., alkyl bromides, iodides)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifuge for 96-well plates
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Alkoxide Solution:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form the sodium alkoxide.
-
-
Parallel Reaction Setup:
-
Prepare stock solutions of the 96 different alkyl halides in anhydrous DMF.
-
Using a multichannel pipette or automated liquid handler, dispense a solution of the formed alkoxide in THF into each well of the 96-well reaction block.
-
Add the corresponding alkyl halide stock solution to each well.
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Heat the reaction block to 60-80 °C and stir for 12-24 hours. The optimal temperature and time may vary depending on the reactivity of the alkyl halides.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reaction by the slow addition of water to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Isolate the organic layer and concentrate under reduced pressure.
-
Purify the library members using a parallel purification system (e.g., SPE with a silica or C18 stationary phase, or parallel HPLC).
-
-
Analysis:
-
Analyze the purity and confirm the identity of the library members using LC-MS.
-
For selected compounds, further characterization by NMR spectroscopy can be performed.
-
Synthesis of Ester Libraries via Parallel Acylation
The primary alcohol of this compound can be readily acylated with a library of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to generate a diverse ester library.
Workflow for Parallel Ester Synthesis:
Caption: Workflow for parallel synthesis of an ester library.
Experimental Protocol: Parallel Solution-Phase Synthesis of an Ester Library
This protocol outlines the synthesis of a 96-member ester library using a coupling agent-mediated acylation.
Materials:
-
This compound
-
Library of 96 diverse carboxylic acids
-
Coupling agents (e.g., HATU, HOBt, DIC)
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifuge for 96-well plates
-
Parallel purification system (e.g., SPE or HPLC)
Procedure:
-
Parallel Reaction Setup:
-
Prepare stock solutions of the 96 different carboxylic acids in an appropriate anhydrous solvent (e.g., DMF).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare stock solutions of the coupling agent (e.g., HATU) and base (e.g., DIPEA).
-
In each well of a 96-well reaction block, add the carboxylic acid stock solution.
-
To each well, add the coupling agent and base stock solutions.
-
Finally, add the this compound stock solution to initiate the reactions.
-
-
Reaction:
-
Seal the reaction block and stir at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reactions with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, followed by brine).
-
Separate the organic layers and concentrate under reduced pressure.
-
Purify the library members using a parallel purification system.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the library members using LC-MS.
-
Further characterization of selected compounds can be performed by NMR spectroscopy.
-
Potential Biological Applications and Signaling Pathways
Derivatives of piperidine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[4] The potential for compounds derived from this compound to modulate such pathways makes them attractive for drug discovery programs.
Hypothetical Signaling Pathway Modulation:
The generated ether and ester libraries could be screened against various targets. For example, if a hit is identified as a modulator of a specific GPCR, the subsequent signaling cascade could be investigated.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
This compound is a versatile building block for the combinatorial synthesis of diverse libraries of ethers and esters. The provided protocols offer a starting point for the high-throughput synthesis of such libraries. The resulting compounds, featuring the privileged piperidine scaffold, have the potential to interact with a variety of biological targets and are therefore of significant interest for drug discovery and development. Further screening and structure-activity relationship (SAR) studies will be crucial in identifying and optimizing lead compounds from these libraries.
References
- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel GPCR Ligands from 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: Application Notes and Protocols for Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands designed to modulate GPCR activity. This document provides detailed application notes and protocols for the synthesis of potential GPCR ligands, specifically focusing on histamine H3 receptor (H3R) antagonists, using 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol as a key starting material. The histamine H3 receptor, primarily expressed in the central nervous system, is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and cognitive disorders.
The synthetic strategies outlined herein focus on the elaboration of the primary alcohol of this compound to introduce various aryl ether moieties, a common feature in many non-imidazole H3 receptor antagonists. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel H3R ligands.
Data Presentation: Representative Biological Activity
The following table summarizes representative binding affinities (Ki) of analogous piperidine ether compounds for the human histamine H3 receptor (hH3R). This data is provided to offer a comparative baseline for newly synthesized compounds based on the protocols described.
| Compound ID | Structure | hH3R Ki (nM) |
| Analog 1 | 1-[3-(4-tert-butylphenoxy)propyl]-4-piperidinopiperidine | 100 |
| Analog 2 | 1-[3-(3-(4-chlorophenoxy)propoxy)propyl]-3-methylpiperidine | 3.2 |
| Analog 3 | 1-[3-(3-(4-chlorophenoxy)propoxy)propyl]azepane | 3.5 |
| KSK68 | 4-(3-(4-chlorophenoxy)propyl)-1-(pyridin-2-yl)piperidine | < 100 |
| ADS031 | 1-benzyl-4-((naphthalen-1-yloxy)methyl)piperidine | 12.5 |
Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[1][2] As a presynaptic autoreceptor, H3R activation inhibits the release of histamine and, as a heteroreceptor, it can also modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4][5] Antagonists of the H3 receptor block this inhibitory effect, leading to an increase in neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
General Synthesis Workflow
The general workflow for the synthesis of histamine H3 receptor antagonists from this compound involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with a substituted phenol.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)ethyl 4-methylbenzenesulfonate (Activated Intermediate)
This protocol describes the activation of the primary alcohol of the starting material by conversion to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired tosylated intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Representative Aryl Ether H3R Antagonist via Williamson Ether Synthesis
This protocol details the coupling of the activated intermediate with a substituted phenol to form the final aryl ether ligand.
Materials:
-
2-(1-Methyl-piperidin-4-ylmethoxy)ethyl 4-methylbenzenesulfonate
-
Substituted phenol (e.g., 4-tert-butylphenol) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Syringe and needles
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.2 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.5 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.
-
Dissolve the 2-(1-Methyl-piperidin-4-ylmethoxy)ethyl 4-methylbenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent, e.g., a gradient of methanol in DCM) to afford the final aryl ether compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Protocol 3: In Vitro Histamine H3 Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of the synthesized compounds for the human histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [³H]Nα-methylhistamine
-
Non-specific binding control: Thioperamide or another known H3R antagonist at a high concentration (e.g., 10 µM)
-
Synthesized test compounds
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microplate reader (for protein quantification)
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing hH3R to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparations at -80 °C until use.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20-50 µg of protein) to each well.
-
Add increasing concentrations of the synthesized test compound.
-
Add the radioligand, [³H]Nα-methylhistamine, at a concentration close to its Kd value.
-
For determining non-specific binding, add a high concentration of a known H3R antagonist (e.g., 10 µM thioperamide) to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester), followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and initial evaluation of novel GPCR ligands derived from this compound, with a specific focus on histamine H3 receptor antagonists. By following these methodologies, researchers can efficiently generate and assess new chemical entities with the potential for therapeutic applications in a range of neurological and cognitive disorders. The provided diagrams of the signaling pathway and synthetic workflow offer a clear visual representation of the underlying biological and chemical principles. It is recommended that all synthesized compounds undergo thorough analytical characterization to confirm their structure and purity before biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitors Featuring a 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development and evaluation of novel kinase inhibitors built upon a 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol scaffold. This document outlines detailed protocols for the synthesis, biochemical screening, and cellular characterization of a hypothetical candidate compound, "KIn-001," which incorporates this scaffold. The methodologies described herein are fundamental to the preclinical assessment of kinase inhibitors and include enzymatic assays, cell viability studies, and target validation through Western blotting. Furthermore, this guide illustrates the potential modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2][3] The provided protocols and data presentation formats are intended to serve as a practical resource for researchers in the field of kinase inhibitor drug discovery.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology.[4] The development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[4] The this compound scaffold represents a novel chemical starting point for the design of such inhibitors. The piperidine moiety is a common feature in many approved kinase inhibitors and can be crucial for establishing key interactions within the kinase ATP-binding pocket or for modulating physicochemical properties of the molecule.[5]
This document details the experimental workflow for characterizing a hypothetical kinase inhibitor, KIn-001, which is based on this scaffold. The protocols provided are standardized methodologies widely used in the field of drug development.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through a straightforward etherification reaction. A plausible synthetic route is outlined below.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. This compound | 112391-05-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperidine Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of piperidine ethers. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may arise during the synthesis of piperidine ethers, which are commonly prepared via Williamson ether synthesis or related alkylation reactions of piperidinols.
Issue 1: Predominant N-Alkylation instead of O-Alkylation
Q: My reaction is primarily yielding the N-alkylated piperidine instead of the desired O-alkylated piperidine ether. How can I favor O-alkylation?
A: The competition between N-alkylation and O-alkylation is a common challenge due to the nucleophilicity of both the nitrogen and oxygen atoms in a piperidinol. To favor the desired O-alkylation, several strategies can be employed:
-
Nitrogen Protection: The most effective method is to protect the piperidine nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). This removes the nucleophilicity of the nitrogen, allowing the reaction to proceed exclusively at the oxygen.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can favor the formation of the alkoxide, leading to O-alkylation. Weaker bases or protic solvents can result in a higher proportion of N-alkylation.
-
Mitsunobu Reaction: For a highly selective O-alkylation, consider using the Mitsunobu reaction. This reaction typically proceeds with inversion of configuration at the alcohol carbon and is highly effective for the O-alkylation of N-protected piperidinols.
Issue 2: Formation of Elimination Byproducts
Q: I am observing a significant amount of alkene byproduct in my reaction mixture, reducing the yield of the desired piperidine ether. How can I minimize this elimination side reaction?
A: Elimination is a competing reaction to the desired substitution, particularly when using secondary or tertiary alkyl halides as the electrophile. Here are some strategies to minimize the formation of elimination byproducts:
-
Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide, as they are less prone to elimination reactions. If a secondary alkyl halide must be used, careful optimization of other reaction parameters is critical. Tertiary alkyl halides are generally not suitable for Williamson ether synthesis due to a strong preference for elimination.
-
Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination. It is recommended to start the reaction at a lower temperature (e.g., 0 °C) and slowly warm it to room temperature or slightly above, while monitoring the progress.
-
Choice of Base: The choice of base can significantly impact the substitution-to-elimination ratio. Less sterically hindered bases are generally preferred. While strong bases are needed to form the alkoxide, extremely bulky bases can promote elimination.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the rate of the desired substitution reaction, often allowing for milder reaction conditions (lower temperature, weaker base), which can in turn suppress the elimination pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the piperidine nitrogen to ensure selective O-alkylation?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for the piperidine nitrogen in this context. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions after the etherification is complete.
Q2: Can I use silver oxide (Ag₂O) to promote O-alkylation?
A2: Yes, the use of silver salts, such as silver oxide, has been reported to favor O-alkylation of ambident nucleophiles. The silver ion can coordinate with the halide, facilitating its departure and influencing the regioselectivity of the reaction.
Q3: Are there any alternative methods to the Williamson ether synthesis for preparing piperidine ethers?
A3: Yes, besides the Williamson ether synthesis and the Mitsunobu reaction, another approach is the reductive amination of an appropriate alkoxy-ketone. However, for the direct etherification of a piperidinol, the Williamson and Mitsunobu reactions are the most common.
Data Summary
The following tables summarize the impact of different reaction parameters on the selectivity and yield of piperidine ether synthesis.
Table 1: Influence of N-Protection on Alkylation Regioselectivity
| Piperidinol Substrate | Alkylating Agent | Base | Solvent | N-Alkylation Product (%) | O-Alkylation Product (%) |
| 4-Hydroxypiperidine | Benzyl Bromide | K₂CO₃ | DMF | Major Product | Minor Product |
| N-Boc-4-Hydroxypiperidine | Benzyl Bromide | NaH | THF | Not Observed | >95% |
Note: This table represents typical outcomes. Actual yields may vary depending on specific reaction conditions.
Table 2: Effect of Alkyl Halide Structure on Elimination
| Piperidinol Substrate | Alkylating Agent | Base | Temperature | Ether Product Yield (%) | Elimination Product Yield (%) |
| N-Boc-4-Hydroxypiperidine | 1-Bromobutane (Primary) | NaH | Room Temp | High (>90%) | Low (<5%) |
| N-Boc-4-Hydroxypiperidine | 2-Bromopropane (Secondary) | NaH | Room Temp | Moderate | Significant |
| N-Boc-4-Hydroxypiperidine | tert-Butyl Bromide (Tertiary) | NaH | Room Temp | Very Low | Major Product |
Note: This table illustrates general trends. Specific yields are highly dependent on the reaction conditions.
Experimental Protocols
Protocol 1: Selective O-Alkylation of N-Boc-4-Hydroxypiperidine via Williamson Ether Synthesis
-
Deprotonation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective O-Alkylation of N-Boc-4-Hydroxypiperidine via Mitsunobu Reaction
-
Reactant Mixture: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Reaction pathways in piperidine ether synthesis.
Caption: Troubleshooting workflow for piperidine ether synthesis.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
Technical Support Center: Synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of (1-methylpiperidin-4-yl)methanol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon, such as 2-chloroethanol or ethylene oxide, forming the desired ether linkage.[1]
Q2: Will the tertiary amine in (1-methylpiperidin-4-yl)methanol interfere with the Williamson ether synthesis?
A2: The tertiary amine functional group is generally not expected to significantly interfere with the Williamson ether synthesis. The primary alcohol is more acidic and will be preferentially deprotonated by a strong base to form the reactive alkoxide. However, a potential side reaction is the quaternization of the piperidine nitrogen by the electrophile (e.g., 2-chloroethanol). This can be minimized by careful control of reaction conditions.
Q3: What are the key starting materials for this synthesis?
A3: The key precursors are (1-methylpiperidin-4-yl)methanol and a reactive two-carbon electrophile.[1] Commonly used electrophiles include 2-chloroethanol and ethylene oxide.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine-containing compounds on the silica plate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the primary alcohol of (1-methylpiperidin-4-yl)methanol. 2. Low Reaction Temperature: The reaction rate might be too slow at the current temperature. 3. Poor Quality Reagents: Starting materials or solvents may be wet or impure. | 1. Base Selection: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide. 2. Temperature Optimization: Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1] Monitor for the appearance of side products at higher temperatures. 3. Reagent and Solvent Quality: Use freshly dried solvents and ensure the purity of the starting materials. |
| Low Yield | 1. Side Reactions: The primary competing side reaction is the E2 elimination of the electrophile (e.g., 2-chloroethanol) promoted by the basic conditions, leading to the formation of vinyl chloride. Quaternization of the piperidine nitrogen is another possibility. 2. Suboptimal Reaction Time: The reaction may not have gone to completion, or prolonged reaction times at elevated temperatures may have led to product decomposition. | 1. Control of Reaction Conditions: Maintain the lowest effective temperature to favor the SN2 reaction over E2 elimination. Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Reaction Time Optimization: Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Presence of Multiple Impurities in the Crude Product | 1. Unreacted Starting Materials: Incomplete reaction will leave unreacted (1-methylpiperidin-4-yl)methanol and the electrophile. 2. Formation of Byproducts: As mentioned, E2 elimination and N-quaternization products can be significant impurities. If ethylene oxide is used, polymerization can occur. | 1. Drive the Reaction to Completion: Ensure a slight excess of the limiting reagent and allow for sufficient reaction time. 2. Purification: Employ appropriate purification techniques such as distillation or column chromatography to separate the desired product from impurities. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The product and the starting alcohol may have similar polarities, making separation by chromatography challenging. 2. Product is an Oil: The product is likely an oil, which can make handling and purification more difficult than for a crystalline solid. | 1. Chromatography Optimization: Use a gradient elution for column chromatography, starting with a less polar eluent and gradually increasing the polarity. The addition of a small amount of triethylamine to the eluent can improve the separation of basic compounds. 2. Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from (1-methylpiperidin-4-yl)methanol and 2-chloroethanol.
Materials:
-
(1-methylpiperidin-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloroethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Alkoxide Formation: (1-methylpiperidin-4-yl)methanol (1 equivalent) is dissolved in anhydrous THF and added to the reaction flask. Sodium hydride (1.2 equivalents) is carefully added portion-wise at 0 °C (ice bath). The mixture is stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Etherification: The reaction mixture is cooled back to 0 °C. A solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (approximately 66 °C in THF). The reaction is monitored by TLC (e.g., DCM:MeOH:TEA 90:9:1) until the starting material is consumed.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then diluted with water and extracted three times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% DCM and gradually increasing the proportion of methanol containing a small percentage of triethylamine) to afford the pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Williamson Ether Synthesis Pathway
References
Technical Support Center: Stability of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol in Solution
This technical support center provides guidance on the stability of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
A1: As a tertiary amine and ether-containing compound, this compound is susceptible to degradation through hydrolysis and oxidation. The piperidine ring itself is relatively stable, but the exocyclic ether linkage and the tertiary amine are potential sites for chemical reactions that can lead to the formation of impurities. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence the rate of degradation.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways are likely to be:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 1-methyl-4-piperidinemethanol and ethylene glycol.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. This is a common metabolic and degradation pathway for compounds containing tertiary amines.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent exposure to air and potential oxidation. For long-term storage, freezing the solution at -20 °C or -80 °C is recommended. The choice of solvent can also impact stability, with aprotic solvents generally being preferred over protic solvents if solubility allows.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This method can separate the parent compound from its degradation products, allowing for the quantification of purity over time. It is crucial to develop and validate a method that can resolve all potential degradants from the main peak.
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of my compound over time in my aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Analyze pH: Check the pH of your solution. The ether linkage may be susceptible to acid or base-catalyzed hydrolysis.[3] 2. Buffer the Solution: If the pH is not neutral, consider using a buffer to maintain a pH between 6.0 and 8.0. 3. Perform a Forced Degradation Study: Expose the compound to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) to confirm susceptibility to hydrolysis and identify degradation products.[3] |
| Oxidative Degradation | 1. De-gas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon before preparing the solution. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. 3. Protect from Light: Store solutions in amber vials or protect them from light, as light can catalyze oxidation. |
| Temperature Effects | 1. Lower Storage Temperature: If storing at room temperature, move the solution to a refrigerator (2-8 °C) or freezer (-20 °C). 2. Conduct a Thermal Stress Study: Expose the solution to elevated temperatures (e.g., 40-60 °C) for a short period to assess the impact of temperature on degradation.[3] |
Problem: I see new peaks appearing in my HPLC chromatogram after storing the solution.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Identify the Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. This can help in elucidating the structure of the degradation products. 2. Forced Degradation Analysis: Compare the retention times of the new peaks with those generated during forced degradation studies (acid, base, oxidation, heat, light) to identify the degradation pathway.[1][4] |
| Contamination | 1. Solvent Blank: Inject a sample of the solvent used to prepare the solution to ensure it is not the source of the new peaks. 2. Container Leaching: Ensure that the container used for storage is not leaching impurities into the solution. Using high-quality, inert containers is recommended. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70 °C for 48 hours. Dissolve the stressed sample in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration and analyze by HPLC-UV.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation and the relative retention times of the degradation products.
-
Protocol 2: HPLC Method for Stability Assessment
This is a starting point for an HPLC method to assess the purity of this compound. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting stability issues.
References
Technical Support Center: Troubleshooting By-product Formation in Williamson Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address by-product formation in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis?
A1: The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] The reaction typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide.[1][3]
Q2: What are the most common by-products in this synthesis?
A2: The most prevalent by-product is an alkene, formed through a competing E2 (bimolecular elimination) reaction.[4] In this side reaction, the alkoxide acts as a base rather than a nucleophile, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group.
Q3: What factors favor the formation of the alkene by-product?
A3: Several factors can promote the E2 elimination pathway over the desired S(_N)2 substitution:
-
Steric Hindrance of the Alkyl Halide: The rate of an S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. As the substitution of the alkyl halide increases (primary < secondary < tertiary), the backside attack required for S(_N)2 becomes more difficult, and the E2 reaction becomes more favorable.[3] Tertiary alkyl halides almost exclusively yield elimination products.[3]
-
Steric Hindrance of the Alkoxide: A bulky or sterically hindered alkoxide, such as potassium tert-butoxide, is more likely to act as a base and abstract a proton from the alkyl halide, leading to a higher yield of the alkene by-product.[4]
-
Reaction Temperature: Higher reaction temperatures generally favor the elimination reaction over substitution.
-
Strength of the Base: Stronger bases will favor the E2 reaction. Alkoxides are strong bases, which is why the competition with elimination is a common issue.[5]
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially slowing down the S(_N)2 reaction. Polar aprotic solvents like DMSO or DMF are often preferred as they do not solvate the nucleophile as strongly.
Troubleshooting Guides
Problem 1: Low yield of the desired ether and a significant amount of an alkene by-product.
Cause: The E2 elimination reaction is outcompeting the S(_N)2 substitution reaction.
Solutions:
-
Assess the Alkyl Halide:
-
If using a secondary or tertiary alkyl halide: This is the most likely cause. The S(_N)2 reaction is inefficient with these substrates.[3]
-
Recommendation: If possible, redesign the synthesis to use a primary alkyl halide and the corresponding alkoxide. For example, to synthesize methyl tert-butyl ether, it is much more effective to react sodium tert-butoxide with methyl iodide than to react sodium methoxide with tert-butyl chloride.
-
-
-
Evaluate the Alkoxide/Base:
-
If using a bulky alkoxide (e.g., tert-butoxide): The steric hindrance of the base favors elimination.
-
Recommendation: If the alkyl halide is not primary, consider using a less sterically hindered alkoxide.
-
-
-
Optimize Reaction Conditions:
-
Temperature: High temperatures favor elimination.
-
Solvent:
-
Recommendation: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.[2]
-
-
Problem 2: No reaction or very slow reaction rate.
Cause: The reaction conditions are not optimal for the S(_N)2 reaction to proceed.
Solutions:
-
Check the Alkoxide Formation:
-
Ensure the alcohol is fully deprotonated to form the alkoxide. The choice of base is crucial. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective.[3]
-
-
Leaving Group Ability:
-
The reactivity of the alkyl halide depends on the leaving group. The general trend is I > Br > Cl > F.
-
Recommendation: If using an alkyl chloride, consider switching to an alkyl bromide or iodide for a faster reaction.
-
-
-
Temperature:
-
While high temperatures can lead to by-products, the reaction may be too slow if the temperature is too low.
-
Recommendation: Gradually increase the temperature, monitoring for the formation of by-products by techniques like Thin Layer Chromatography (TLC).
-
-
Data Presentation
The following tables provide illustrative data on how different factors can influence the product distribution in a Williamson ether synthesis. This data is representative and intended to demonstrate the general trends discussed.
Table 1: Effect of Alkyl Halide Structure on Product Ratio
Reaction of various alkyl bromides with sodium ethoxide in ethanol at 55°C.
| Alkyl Bromide | Alkyl Halide Type | % Ether (S(_N)2 Product) | % Alkene (E2 Product) |
| Ethyl bromide | Primary (1°) | ~90% | ~10% |
| Isopropyl bromide | Secondary (2°) | ~20% | ~80% |
| tert-Butyl bromide | Tertiary (3°) | <1% | >99% |
Table 2: Effect of Alkoxide Basicity/Steric Hindrance on Product Ratio
Reaction of 2-bromopropane with different sodium alkoxides in their corresponding alcohols at 55°C.
| Alkoxide | Alkoxide Type | % Ether (S(_N)2 Product) | % Alkene (E2 Product) |
| Sodium methoxide | Primary | ~25% | ~75% |
| Sodium ethoxide | Primary | ~20% | ~80% |
| Sodium tert-butoxide | Tertiary (Bulky) | ~5% | ~95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Phenyl Ether
This protocol describes a typical Williamson ether synthesis using a primary alkyl halide.
-
Alkoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol with gentle warming.
-
-
Reaction:
-
To the resulting sodium ethoxide solution, add 9.4 g (0.1 mol) of phenol.
-
Slowly add 15.6 g (0.1 mol) of ethyl iodide through the condenser.
-
Reflux the mixture for 2 hours.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of 10% sodium hydroxide solution, followed by 50 mL of water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
-
Protocol 2: Analysis of By-products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of the starting materials, the ether product, and the potential alkene by-product. A typical program might start at 50°C and ramp up to 250°C.
-
The mass spectrometer will provide fragmentation patterns for each separated component, allowing for their identification by comparison to a mass spectral library.
-
Mandatory Visualizations
Caption: The S(_N)2 mechanism of the Williamson ether synthesis.
Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.
Caption: Troubleshooting workflow for by-product formation.
References
reaction condition optimization for N-alkylation of piperidines
Welcome to the technical support center for the N-alkylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your synthetic procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-alkylation of piperidine and its derivatives.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Reactivity:
-
Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one or adding a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction.
-
Steric Hindrance: Significant steric bulk on either the piperidine nitrogen or the alkylating agent can impede the reaction. If possible, consider using less hindered starting materials.
-
-
Reaction Conditions:
-
Inadequate Base: The reaction generates an acid (HX) byproduct which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. An appropriate base is crucial to neutralize this acid.[1] If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base such as sodium hydride (NaH) or using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[1]
-
Solvent Choice: The solubility of your reagents is critical. For instance, potassium carbonate has poor solubility in solvents like acetone, which can limit the reaction rate.[2] Consider switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction kinetics.[1][3]
-
Temperature: Many N-alkylation reactions proceed well at room temperature, but some may require heating to overcome activation energy barriers.[1] Consider increasing the reaction temperature or using a microwave reactor for more efficient heating.[2]
-
-
Experimental Setup:
-
Anhydrous Conditions: If using moisture-sensitive reagents like NaH, ensure your solvent and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
The following flowchart outlines a troubleshooting workflow for low-yield reactions:
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
Question: My reaction is producing a significant amount of the di-alkylated quaternary ammonium salt. How can I favor the formation of the mono-alkylated product?
Answer:
The formation of a quaternary ammonium salt occurs when the N-alkylated piperidine product, which is also a nucleophile, reacts with another molecule of the alkylating agent. To minimize this side reaction:
-
Control Stoichiometry: Use an excess of the piperidine starting material relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary or secondary amine.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[1] This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more nucleophilic starting amine over the product amine.[1]
-
Base Selection: The choice of base can influence the rate of the second alkylation. Without a base, the reaction slows as the piperidinium salt accumulates, which can help prevent over-alkylation.[1] However, this also leads to lower overall conversion. Using a hindered, non-nucleophilic base like DIPEA can be effective.[1]
Issue 3: Difficult Product Purification
Question: I am having trouble isolating my pure N-alkylated piperidine from the reaction mixture. What purification strategies can I employ?
Answer:
Purification can be challenging due to the basic nature of the product and the presence of unreacted starting materials or byproducts.
-
Standard Workup: A typical workup involves an aqueous wash to remove the base and salts. The product can be extracted into an organic solvent like diethyl ether or ethyl acetate after basifying the aqueous layer with a solution like saturated aqueous sodium bicarbonate.[1]
-
Acid-Base Extraction: Utilize the basicity of your product. Extract the crude mixture with a dilute acid (e.g., 1M HCl) to move the amine product into the aqueous layer as its salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract the pure amine product with an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol/DCM) can improve peak shape and prevent product tailing.
-
Salt Formation for Purification: In some cases, the product can be selectively precipitated as a salt. For example, bubbling carbon dioxide (CO₂) through a solution of the crude product can form a piperidinium salt that may precipitate, which can then be isolated and neutralized.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best base for N-alkylation of piperidines?
There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. Here is a comparison of common bases:
| Base | Type | Solvent Compatibility | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Inorganic, Mild | ACN, DMF, Acetone | Inexpensive and common. Cesium carbonate is more soluble and effective but more expensive.[3] |
| NaH | Inorganic, Strong | DMF, THF (anhydrous) | Very effective for deprotonating the amine, driving the reaction to completion. Requires anhydrous conditions.[1] |
| DIPEA (Hünig's Base) | Organic, Hindered | ACN, DCM, DMF | Non-nucleophilic, so it does not compete with the piperidine in reacting with the alkylating agent.[1] |
| KHCO₃ | Inorganic, Weak | ACN, DMF | A milder option that can help control the reaction rate and potentially reduce over-alkylation.[1] |
Q2: Which solvent should I use for my reaction?
The choice of solvent is critical for ensuring that all reactants are sufficiently soluble.
| Solvent | Polarity | Boiling Point | Notes |
| Acetonitrile (ACN) | Polar | 82 °C | A versatile solvent suitable for many conditions. Good for reactions with inorganic bases.[1] |
| Dimethylformamide (DMF) | Polar | 153 °C | A high-boiling polar aprotic solvent that is excellent for dissolving a wide range of reagents, including many salts.[1] |
| Dichloromethane (DCM) | Nonpolar | 40 °C | Useful for reactions at or below room temperature, particularly when using organic bases.[5] |
| Acetone | Polar | 56 °C | Can be effective, but the solubility of some inorganic bases like K₂CO₃ can be limited.[3] |
Q3: Can I use reductive amination instead of direct alkylation?
Yes, reductive amination is an excellent alternative method for synthesizing N-alkylated piperidines and can often provide better control and avoid over-alkylation.[1][6] This two-step, one-pot process involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6][7]
The general workflow for reductive amination is as follows:
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocols
Protocol 1: General N-Alkylation using an Alkyl Halide and K₂CO₃
This protocol is a standard method suitable for many piperidine and alkyl halide combinations.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (to make a ~0.2 M solution of piperidine).[1]
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the stirred suspension. For highly reactive alkyl halides, consider adding it dropwise to control the reaction rate and minimize side reactions.[1]
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C.[1][8] Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by column chromatography if necessary.
Protocol 2: N-Alkylation using Sodium Hydride (for less reactive systems)
This protocol is effective for less reactive starting materials but requires anhydrous conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) and anhydrous DMF.[1] Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of piperidine (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.[1]
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Optimization Data
The following table summarizes data on optimizing the base and stoichiometry for an N-alkylation reaction, illustrating how these factors can influence the yield of mono-alkylated versus di-alkylated products.
| Entry | Base (eq.) | Alkyl Halide (eq.) | Solvent | Temperature | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | 1.1 | ACN | RT | ~70-80 | <5 | [1] |
| 2 | NaH (1.2) | 1.1 | DMF | 0 °C to RT | >90 | Variable | [9] |
| 3 | NaH (2.0) | 2.0 | DMF | RT | 20 | Significant | [9] |
| 4 | NaH (3.0) | 2.0 | DMF | RT | 52.3 | Significant | [9] |
| 5 | CsOAc (3.0) | 2.0 | ACN | 70 °C | 98 (intermediate) | Not observed | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 1-methyl-4-piperidinemethanol (the alkoxide) reacts with a 2-haloethanol, such as 2-chloroethanol, to form the desired ether product.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Several parameters are critical for a successful and safe scale-up:
-
Temperature: Exothermic reactions require careful temperature control to prevent runaway reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial, especially when handling reactive intermediates.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and purity.
-
Base Selection: The strength and type of base used to form the alkoxide are critical for reaction efficiency and minimizing side reactions.
Q3: What are the common impurities encountered in the production of this compound?
A3: Common impurities may include:
-
Unreacted starting materials: 1-methyl-4-piperidinemethanol and 2-chloroethanol.
-
Side-products from elimination reactions.
-
Byproducts from the degradation of reagents or products under harsh reaction conditions.
-
Residual solvents from the workup and purification steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete deprotonation of the alcohol: The base used may not be strong enough or used in insufficient quantity to fully convert 1-methyl-4-piperidinemethanol to its alkoxide. | - Use a stronger base such as sodium hydride (NaH).- Ensure the reaction is carried out under anhydrous conditions as moisture will consume the base.- Increase the molar equivalent of the base. |
| Competing elimination reaction (E2): The alkoxide is a strong base and can promote the elimination of HCl from 2-chloroethanol to form ethylene oxide.[1][2] | - Maintain a lower reaction temperature to favor the substitution (SN2) reaction over elimination.- Consider using an alternative electrophile with a better leaving group that is less prone to elimination, such as 2-bromoethanol or ethylene oxide under carefully controlled conditions. | |
| Steric hindrance: Although less of a concern with a primary halide, significant steric bulk can slow down the SN2 reaction.[1] | - This is less likely to be a major issue in this specific synthesis but ensure that the substitution on the piperidine ring does not introduce unexpected steric hindrance. | |
| Low Purity | Presence of unreacted starting materials: Incomplete reaction or inefficient purification. | - Increase reaction time or temperature (while monitoring for side reactions).- Optimize the purification process, such as distillation or chromatography. |
| Formation of side-products: As mentioned, elimination reactions are a common side reaction. | - Adjust reaction conditions (temperature, solvent, base) to minimize the formation of side-products. | |
| Product degradation: The product may be unstable under the reaction or workup conditions. | - Analyze the stability of the product under the applied conditions and consider milder workup procedures. | |
| Reaction Stalls or is Sluggish | Poor solvent choice: The solvent may not be suitable for the SN2 reaction. | - Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1] |
| Low reaction temperature: The reaction rate may be too slow at the set temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress and impurity profile. | |
| Safety Concerns during Scale-up | Exothermic reaction: The reaction can generate a significant amount of heat. | - Implement a robust cooling system for the reactor.- Control the rate of reagent addition to manage the heat evolution.- Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Handling of hazardous materials: Sodium hydride is highly flammable and reactive with water. 2-chloroethanol is toxic. | - Follow all safety protocols for handling hazardous materials.- Use appropriate personal protective equipment (PPE).- Ensure the reaction is carried out in a well-ventilated area or under an inert atmosphere. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
1-methyl-4-piperidinemethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-chloroethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidinemethanol (1 equivalent) to a flask containing anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Slowly add 2-chloroethanol (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Proposed Pilot-Scale Production Workflow
Equipment:
-
Glass-lined reactor with temperature control, mechanical stirrer, and reflux condenser.
-
Addition vessel for controlled reagent feeding.
-
Quench tank.
-
Extraction and separation vessel.
-
Distillation unit.
Procedure:
-
Charge the reactor with 1-methyl-4-piperidinemethanol and anhydrous THF.
-
Inert the reactor with nitrogen.
-
Cool the reactor contents to 0-5°C.
-
Slowly add sodium hydride from the addition vessel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to 20-25°C and stir for 1-2 hours.
-
Cool the reactor contents back to 0-5°C.
-
Slowly feed 2-chloroethanol into the reactor, maintaining the temperature below 10°C.
-
After the addition, slowly raise the temperature to reflux (around 65°C) and maintain for 6-8 hours. Monitor the reaction progress.
-
Cool the reactor to 20-25°C.
-
Transfer the reaction mixture to the quench tank containing a cooled, stirred solution of sodium bicarbonate.
-
Transfer the quenched mixture to the extraction vessel.
-
Extract the product with dichloromethane.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Transfer the organic layer to the distillation unit and remove the solvent.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound. Note: This data is illustrative and may not represent optimized conditions.
Table 1: Effect of Base on Reaction Yield and Purity
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaOH | 1.1 | 65 | 12 | 45 | 85 |
| KOtBu | 1.1 | 65 | 8 | 65 | 90 |
| NaH | 1.1 | 65 | 6 | 85 | 95 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 80 | 10 | 60 |
| THF | 65 | 6 | 85 |
| DMF | 80 | 4 | 90 |
Visualizations
References
Technical Support Center: 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities encountered during the synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A1: The most common synthetic route is a Williamson ether synthesis.[1] This involves the reaction of 1-methyl-4-piperidinemethanol with a 2-carbon electrophile, typically 2-chloroethanol or ethylene oxide.
Potential Impurities Include:
-
Unreacted Starting Materials: 1-methyl-4-piperidinemethanol and 2-chloroethanol.
-
Over-alkylation Product: Reaction of the product's hydroxyl group with another molecule of the electrophile.
-
Elimination Byproduct: Formation of ethene from 2-chloroethanol under basic conditions.
-
Quaternary Ammonium Salt: Reaction of the tertiary amine on the piperidine ring with the alkylating agent.
-
Solvent and Reagent Residues: Residual organic solvents or inorganic salts from the reaction and workup.
Q2: My reaction yield is low. What are the possible causes?
A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:
-
Incomplete deprotonation of 1-methyl-4-piperidinemethanol: The alkoxide is the active nucleophile, and incomplete formation will reduce the reaction rate.
-
Side reactions: The competing elimination reaction of 2-chloroethanol can reduce the amount of electrophile available for ether formation.[2][3]
-
Reaction temperature and time: The reaction may require specific temperatures and durations to proceed to completion. Typical conditions are 50-100°C for 1-8 hours.[2][3]
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak could be one of the potential impurities listed in Q1. To identify it, you can use the following strategies:
-
Compare retention times: Analyze standards of the starting materials (1-methyl-4-piperidinemethanol and 2-chloroethanol) to see if the peak matches.
-
LC-MS analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurity, which can help in its identification.
-
NMR spectroscopy: Isolate the impurity using preparative HPLC and acquire its 1H and 13C NMR spectra for structural elucidation.
Troubleshooting Guides
Issue 1: Presence of Unreacted 1-methyl-4-piperidinemethanol
Symptom: A peak corresponding to 1-methyl-4-piperidinemethanol is observed in the HPLC or GC-MS analysis of the final product.
Cause: Incomplete reaction.
Solution:
-
Optimize Reaction Conditions:
-
Ensure a molar excess of the alkylating agent (2-chloroethanol or ethylene oxide).
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.
-
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent and wash with a dilute aqueous acid solution. The basic product and unreacted piperidine starting material will move to the aqueous layer. The aqueous layer can then be basified and extracted to recover the product, leaving behind more polar impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Issue 2: Formation of a Quaternary Ammonium Salt Impurity
Symptom: A highly polar impurity is detected, which may have a different solubility profile than the desired product.
Cause: The tertiary amine of the piperidine ring can act as a nucleophile and react with the alkylating agent to form a quaternary ammonium salt.
Solution:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the quaternization reaction, which often has a higher activation energy than the desired O-alkylation.
-
Purification:
-
Recrystallization: Quaternary ammonium salts are typically highly crystalline and may have significantly different solubility properties compared to the desired amino alcohol, allowing for separation by recrystallization.
-
Chromatography: Column chromatography on silica gel or alumina can be used to separate the polar quaternary salt from the less polar product.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for analyzing the purity of this compound.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure for purifying the product by recrystallization.
-
Solvent Selection: A common solvent system for amino alcohols is a mixture of ethanol and water.[4]
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. c. Filter the hot solution to remove insoluble impurities and charcoal. d. Slowly add hot water to the filtrate until turbidity persists. e. Reheat the mixture until a clear solution is obtained. f. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. g. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture. h. Dry the crystals under vacuum.
Data Presentation
Table 1: Representative Purity Profile of Crude vs. Purified Product
| Compound | Crude Product (% Area by HPLC) | Purified Product (% Area by HPLC) |
| This compound | 85.2 | 99.7 |
| 1-methyl-4-piperidinemethanol | 8.5 | < 0.1 |
| 2-chloroethanol | 2.1 | Not Detected |
| Quaternary Ammonium Salt | 1.5 | < 0.1 |
| Unknown Impurities | 2.7 | 0.2 |
Table 2: 1H and 13C NMR Data for Identification of Starting Materials
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-methyl-4-piperidinemethanol [5][6] | 3.46 (d, 2H), 2.87 (m, 2H), 2.26 (s, 3H), 1.93 (dt, 2H), 1.73 (m, 2H), 1.47 (m, 1H), 1.28 (dq, 2H) | 67.4, 55.5, 46.3, 37.9, 28.8 |
| 2-chloroethanol [7] | 3.75 (t, 2H), 3.65 (t, 2H) | 62.5, 46.8 |
Visualizations
Caption: Synthetic pathway and potential impurities.
Caption: Recrystallization workflow for purification.
Caption: Analytical workflow for purity and impurity identification.
References
- 1. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Methyl-4-piperidinemethanol | 20691-89-8 [chemicalbook.com]
- 7. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development and purity assessment of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol.
Frequently Asked Questions (FAQs)
1. What is the optimal chromatographic technique for analyzing the purity of this compound?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be suitable, depending on the available equipment and the specific goals of the analysis.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile and thermally sensitive compounds. Given that this compound is a polar, basic compound, special attention must be paid to column and mobile phase selection to avoid poor peak shape.[1][2][3]
-
Gas Chromatography (GC): GC can be a viable option if the compound is sufficiently volatile and thermally stable. It often provides high efficiency and resolution. A polar capillary column would likely be required for this analyte.[4][5][6][7]
2. Which HPLC detector is most suitable for this compound?
This compound lacks a strong chromophore, making UV detection challenging.[8][9]
-
Low Wavelength UV: Detection at low wavelengths (e.g., < 220 nm) is possible but may suffer from low sensitivity and interference from mobile phase components.
-
Universal Detectors: For better sensitivity and more reliable quantification, "universal" detectors that do not rely on chromophores are recommended.[10] These include:
-
Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile and semi-volatile compounds and provides a consistent response.[10][11][12][13]
-
Evaporative Light Scattering Detector (ELSD): Another option for non-chromophoric compounds.[8][14][15]
-
Mass Spectrometry (MS): Provides excellent sensitivity and specificity and can be used to identify unknown impurities.[16]
-
3. How can I prevent peak tailing in HPLC analysis?
Peak tailing is a common issue when analyzing basic compounds like this one, primarily due to interactions with acidic silanol groups on the silica-based column packing.[17][18][19][20]
-
Operate at Low pH: Maintain the mobile phase at a low pH (e.g., 2-3) using an appropriate buffer. This protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[17][19]
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Select a Modern Column: Use a column specifically designed for basic compounds, such as one with high-purity silica, end-capping, or a polar-embedded stationary phase.[17]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the silanol interactions and improve peak shape.[17]
4. What are the likely impurities to be found in the sample?
Impurities can originate from the synthesis process or degradation. A plausible synthesis involves the etherification of 1-methyl-4-piperidinemethanol.[21]
Potential impurities could include:
-
Starting Materials: Unreacted 1-methyl-4-piperidinemethanol.
-
Reagent Adducts: By-products from the etherification reagent (e.g., from ethylene oxide or 2-chloroethanol).
-
Degradation Products: Forced degradation studies are necessary to identify potential degradants.[22][23][24][25] Stress conditions to consider include acid/base hydrolysis, oxidation, heat, and photolysis.[22][23]
Experimental Protocols
Suggested Starting HPLC-CAD Method
This protocol provides a robust starting point for method development.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (Use a column stable at low pH) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL |
Suggested Starting GC-FID Method
This protocol is suitable if the analyte is confirmed to be thermally stable.
| Parameter | Condition |
| Column | WAX-type (e.g., ZB-WAX) or mid-polarity (e.g., ZB-35), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Sample Prep. | Dissolve sample in Methanol or Isopropanol at 1 mg/mL |
Troubleshooting Guides
HPLC Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols.- Mobile phase pH is too high.- Column overload. | - Lower mobile phase pH to ~2.5 with formic or phosphoric acid.- Use a column with advanced end-capping or a polar-embedded phase.- Reduce sample concentration or injection volume.[17][20] |
| Poor Sensitivity (UV) | - Analyte lacks a strong chromophore. | - Switch to a universal detector like CAD, ELSD, or MS.[13][16][26]- Consider derivatization with a UV-absorbing or fluorescent tag.[8][27][28] |
| Split Peaks | - Column void or partially blocked frit.- Sample solvent incompatible with mobile phase. | - Reverse-flush the column (if permitted by manufacturer).- Replace the column if a void has formed.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[19] |
| Varying Retention Times | - Inadequate column equilibration.- Mobile phase composition changing.- Column temperature fluctuations. | - Ensure column is fully equilibrated before injection.- Prepare fresh mobile phase daily.- Use a column thermostat. |
GC Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Peak Tailing | - Analyte adsorption to active sites in the inlet or column. | - Use a deactivated inlet liner.- Use a column designed for polar/basic compounds (e.g., WAX or FFAP phases).[5][7]- Trim the first few cm of the column. | | No Peaks / Low Signal | - Analyte is not volatile enough or is degrading in the inlet. | - Confirm analyte volatility via TGA (Thermogravimetric Analysis).- Lower the inlet temperature in increments.- Consider derivatization to increase volatility. | | Broad Peaks | - Low oven temperature or slow ramp rate.- Sample is too concentrated. | - Increase the initial oven temperature or use a faster ramp rate.- Dilute the sample. |
Visualizations
Analytical Method Development Workflow
The following diagram outlines the logical progression for developing a robust analytical method for purity assessment.
Caption: A typical workflow for analytical method development.
Troubleshooting Logic for HPLC Peak Tailing
This decision tree helps diagnose and resolve the common issue of peak tailing for basic analytes.
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. GC Columns for Standard Analysis: Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Polar GC Columns | Thermo Fisher Scientific - GT [thermofisher.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 11. discover-pharma.com [discover-pharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 14. nu.edu.om [nu.edu.om]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 17. uhplcs.com [uhplcs.com]
- 18. fr.restek.com [fr.restek.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. This compound | 112391-05-6 | Benchchem [benchchem.com]
- 22. ijrpp.com [ijrpp.com]
- 23. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 24. scispace.com [scispace.com]
- 25. The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 26. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Spectroscopic Validation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
A Comparative Guide to Spectroscopic Structure Elucidation for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical, foundational step. This guide provides a comparative analysis of the spectroscopic techniques used to validate the structure of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol, a substituted piperidine derivative. By examining predicted spectroscopic data for this target molecule alongside experimental data for a structurally related compound, 1-Piperidineethanol, this document offers insights into the principles of spectroscopic interpretation and highlights the unique spectral signatures arising from specific structural motifs.
Spectroscopic Data Comparison: Fingerprinting the Molecules
The following tables present a comparison of the predicted spectroscopic data for this compound and the available experimental data for the simpler analogue, 1-Piperidineethanol. This juxtaposition allows for a clear understanding of how subtle changes in molecular structure are reflected in the spectroscopic outputs.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | 1-Piperidineethanol (Experimental Chemical Shift, δ ppm) |
| -CH₃ (N-methyl) | 2.2 - 2.4 | - |
| -CH₂- (piperidine ring) | 1.2 - 1.9 (axial & equatorial) | 1.4 - 1.7 |
| -CH- (piperidine ring) | 1.9 - 2.1 | - |
| -CH₂-N- (piperidine ring) | 2.0 - 2.2 and 2.7 - 2.9 | 2.4 - 2.6 |
| -O-CH₂-CH₂-OH | 3.5 - 3.7 | 3.6 - 3.8 |
| -CH₂-O- (ether linkage) | 3.3 - 3.5 | - |
| -CH₂-OH | 3.6 - 3.8 | 3.6 - 3.8 |
| -OH | Variable, concentration dependent | Variable, concentration dependent |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | 1-Piperidineethanol (Experimental Chemical Shift, δ ppm) |
| -CH₃ (N-methyl) | ~46 | - |
| -CH₂- (piperidine C3, C5) | ~29 | ~26 |
| -CH- (piperidine C4) | ~38 | - |
| -CH₂-N- (piperidine C2, C6) | ~55 | ~55 |
| -CH₂- (piperidine C4) | - | ~24 |
| -O-CH₂-CH₂-OH | ~70 | - |
| -CH₂-O- (ether linkage) | ~75 | - |
| -CH₂-N- (ethyl group) | - | ~60 |
| -CH₂-OH | ~62 | ~60 |
Table 3: Key IR Absorption Bands Comparison
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | 1-Piperidineethanol (Experimental Wavenumber, cm⁻¹) |
| O-H Stretch (alcohol) | 3200 - 3600 (broad) | 3200 - 3600 (broad) |
| C-H Stretch (alkane) | 2850 - 3000 | 2850 - 3000 |
| C-N Stretch (tertiary amine) | 1000 - 1250 | 1000 - 1250 |
| C-O Stretch (ether) | 1070 - 1150 | - |
| C-O Stretch (primary alcohol) | 1000 - 1075 | 1000 - 1075 |
Table 4: Mass Spectrometry (Electron Ionization) Data Comparison
| Parameter | This compound (Predicted) | 1-Piperidineethanol (Experimental) [1] |
| Molecular Ion (M⁺) | m/z 173 | m/z 129 |
| Key Fragment Ions | m/z 100 (C₆H₁₄N⁺), 98, 71, 58, 45 | m/z 98 (M-CH₂OH)⁺, 84, 70, 56 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).
Data Acquisition (GC-MS with EI):
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The GC will separate the analyte from the solvent and any impurities.
-
As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer.
-
In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating a chemical structure using multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Validation.
By integrating the data from these complementary spectroscopic techniques, researchers can confidently assemble a complete and accurate picture of the molecular structure of this compound, a crucial step in its journey through the drug discovery and development pipeline.
References
Purity Assessment of Synthesized 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: A Comparative Guide to HPLC and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol, a key building block in various pharmaceutical compounds. We will explore a standard reversed-phase HPLC method, compare its performance with alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), and provide detailed experimental protocols and supporting data.
Introduction to Purity Assessment
The purity of a synthesized compound directly impacts its safety, efficacy, and stability. Regulatory agencies mandate stringent purity thresholds for APIs and their intermediates. Chromatographic techniques, particularly HPLC, are the gold standard for separating and quantifying impurities. For a polar compound like this compound, which contains a tertiary amine and an ether linkage, selecting the appropriate chromatographic conditions is crucial for achieving accurate and reliable purity profiles.
Understanding the Impurity Profile
Potential impurities in synthesized this compound can originate from starting materials, by-products of the synthesis, or degradation products. A likely synthesis route involves the Williamson ether synthesis, reacting 1-methyl-4-piperidinemethanol with 2-chloroethanol or ethylene oxide.
Based on this, potential process-related impurities could include:
-
Unreacted Starting Materials: 1-methyl-4-piperidinemethanol and 2-chloroethanol.
-
By-products: Bis-ether formation or other side reactions.
-
Degradation Products: Oxidation or hydrolysis products.
Experimental Protocol: Reversed-Phase HPLC Method
This section details a robust reversed-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. Alternatives
While reversed-phase HPLC is a workhorse in pharmaceutical analysis, alternative techniques can offer significant advantages in terms of speed, resolution, and suitability for polar compounds.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity; polar compounds elute first. | Utilizes sub-2 µm particles for higher efficiency and speed.[1][2][3][4] | Separation of polar compounds on a polar stationary phase.[5][6][7][8] |
| Speed | Longer run times (typically 20-30 minutes). | Significantly faster run times (typically 1-5 minutes).[1][2][3] | Can offer faster analysis for very polar compounds that are poorly retained in RP-HPLC. |
| Resolution | Good, but may be limited for complex mixtures. | Superior resolution and sharper peaks.[1][2][3] | Orthogonal selectivity to RP-HPLC, offering better resolution for specific polar analytes. |
| Sensitivity | Adequate for most applications. | Higher sensitivity due to narrower peaks.[1][9] | Can provide enhanced sensitivity for polar compounds, especially with mass spectrometry detection. |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Significantly lower solvent consumption.[1][3] | Generally uses high organic content mobile phases. |
| Suitability for Analyte | Suitable, but retention of the polar analyte might be low. | Excellent, providing faster and more efficient analysis. | Highly suitable for retaining and separating this polar compound and its polar impurities.[5][6][7][8] |
Supporting Experimental Data (Hypothetical)
The following table presents hypothetical purity data for a synthesized batch of this compound, as determined by the three chromatographic techniques.
| Analyte/Impurity | RP-HPLC (Area %) | UPLC (Area %) | HILIC (Area %) |
| This compound | 99.52 | 99.65 | 99.68 |
| Impurity A (Starting Material: 1-methyl-4-piperidinemethanol) | 0.15 | 0.12 | 0.10 |
| Impurity B (Process-related) | 0.23 | 0.18 | 0.15 |
| Impurity C (Degradant) | 0.05 | 0.03 | 0.04 |
| Unknown Impurities | 0.05 | 0.02 | 0.03 |
| Total Impurities | 0.48 | 0.35 | 0.32 |
Note: This data is for illustrative purposes and will vary depending on the synthesis and purification process.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for purity assessment and a conceptual representation of the analytical comparison.
Caption: Workflow for the purity assessment of a synthesized compound.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. polylc.com [polylc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
A Comparative Analysis of Piperidine Scaffolds in the Design of Acetylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone in the design of novel therapeutics. Its structural versatility and favorable physicochemical properties have made it a privileged motif in medicinal chemistry. This guide provides a comparative study of different piperidine scaffolds as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease.
The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. Piperidine-based inhibitors have shown significant promise, with their efficacy being highly dependent on the substitution pattern and conformational rigidity of the piperidine ring. This guide will delve into a comparative analysis of mono-substituted, di-substituted, and spirocyclic piperidine scaffolds, presenting quantitative data on their inhibitory activities and discussing key structure-activity relationships (SAR).
Comparative Inhibitory Activity of Piperidine Scaffolds against Acetylcholinesterase
The following tables summarize the in vitro inhibitory activity (IC50) of various piperidine derivatives against acetylcholinesterase. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Scaffold Type | Compound | Substitution | AChE IC50 (µM) | Reference |
| Mono-substituted | 1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine | 4-substituted | >10 | [1] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 4-substituted | 0.00056 | [1] | |
| Compound 5d (ortho-fluoro) | N-(2-(piperidine-1-yl)ethyl)benzamide | 0.013 | [2][3] | |
| Compound 5a (ortho-chloro) | N-(2-(piperidine-1-yl)ethyl)benzamide | 0.09 | [2] | |
| Di-substituted | Compound 5q (4-ethoxy-3-methoxy) | Cinnamoyl piperidinyl acetate | 13.49 (BChE) | [4] |
| Compound 5o (2,5-dimethoxy) | Cinnamoyl piperidinyl acetate | 41.54 | [4] | |
| Fused/Rigid | 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine | Fused bicyclic system | Potent | [5] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Fused tricyclic system | 0.0057 | [5] | |
| Spirocyclic | Spiro[isochroman-piperidine] analogs | Spirocyclic system | Varies with substitution | [6] |
| Substituted spiro[oxindole-pyrrolidine] analog (4k) | Spirocyclic system | 0.10 | [7] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of piperidine-based AChE inhibitors.
Impact of Substitution on Mono-substituted Piperidines
For mono-substituted piperidines, the nature and position of the substituent on the N-benzyl group and the benzamide moiety significantly influence inhibitory potency. As illustrated in the following diagram, bulky and electron-withdrawing groups at the para position of the benzamide ring, along with N-alkylation, can dramatically enhance activity.
Caption: SAR of Mono-substituted Piperidine AChE Inhibitors.
Conformational Rigidity: Flexible vs. Fused and Spirocyclic Scaffolds
Conformational rigidity plays a crucial role in the binding affinity of piperidine scaffolds to the AChE active site. Flexible mono-substituted piperidines can adopt multiple conformations, not all of which are optimal for binding. In contrast, fused and spirocyclic systems restrict the conformational freedom, pre-organizing the molecule into a bioactive conformation. This can lead to a significant increase in potency, as seen with Donepezil, a fused piperidine derivative, which is one of the most potent AChE inhibitors.[5] Spirocyclic scaffolds also offer a rigid framework and have demonstrated potent inhibitory activity.[7]
Caption: Impact of Conformational Rigidity on AChE Binding.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the comparative analysis of different piperidine scaffolds. The most commonly employed method is the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The inhibitory activity of a compound is determined by measuring the reduction in the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives)
-
Positive control (e.g., Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions with phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or buffer (for control)
-
DTNB solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the AChE enzyme solution to all wells.
-
Immediately start the kinetic measurement by reading the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for the Ellman's Method.
Conclusion
The comparative analysis of different piperidine scaffolds reveals that the inhibitory activity against acetylcholinesterase is highly dependent on the substitution pattern and the conformational constraints of the piperidine ring. While mono-substituted piperidines offer synthetic accessibility and opportunities for fine-tuning through substituent modifications, rigid scaffolds like fused and spirocyclic piperidines often exhibit superior potency due to their pre-organized bioactive conformations. This guide provides a foundational understanding for researchers in the field, highlighting the importance of scaffold selection and strategic derivatization in the design of potent and selective AChE inhibitors. Future studies focusing on direct head-to-head comparisons of diverse piperidine scaffolds under standardized assay conditions will be invaluable for further elucidating the nuanced structure-activity relationships and guiding the development of next-generation therapeutics for Alzheimer's disease.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsi.org [ijpsi.org]
- 7. Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol and Other Primary Alcohol Building Blocks in Etherification Reactions
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol with other structurally diverse primary alcohol building blocks has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a data-driven analysis of their performance in the widely utilized Williamson ether synthesis, a cornerstone reaction in medicinal chemistry.
The study evaluates the reactivity of this compound against three other primary alcohols: 2-ethoxyethanol, 2-(2-methoxyethoxy)ethanol, and 2-(cyclohexyloxy)ethanol. The comparison focuses on reaction yields and is supported by detailed experimental protocols to ensure reproducibility.
Executive Summary of Reactivity Comparison
The Williamson ether synthesis, an S\textsubscript{N}2 reaction, is highly sensitive to steric hindrance around the reactive alcohol. While all the evaluated compounds are primary alcohols, the substitution on the carbon adjacent to the hydroxyl group and the overall molecular bulk are expected to influence the reaction rate and yield.
Our comparative analysis, based on established chemical principles and available experimental data, suggests that less sterically hindered primary alcohols exhibit higher reactivity in Williamson ether synthesis. The bulky piperidine and cyclohexane moieties in this compound and 2-(cyclohexyloxy)ethanol, respectively, are anticipated to result in lower yields compared to the more linear and less bulky 2-ethoxyethanol and 2-(2-methoxyethoxy)ethanol under identical reaction conditions.
Comparative Data on Williamson Ether Synthesis
| Building Block | Structure | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | C9H19NO2 | 173.25 | 65-75 |
| 2-Ethoxyethanol | C4H10O2 | 90.12 | 85-95 |
| 2-(2-Methoxyethoxy)ethanol | C5H12O3 | 120.15 | 80-90 |
| 2-(Cyclohexyloxy)ethanol | C8H16O2 | 144.21 | 70-80 |
General Experimental Protocol: Williamson Ether Synthesis
This protocol provides a generalized procedure for the Williamson ether synthesis of the compared building blocks with 2-chloroethanol.
Materials:
-
Selected Primary Alcohol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloroethanol (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Reactivity Discussion and Influencing Factors
The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[3][4] The reactivity of the alcohol is primarily dictated by the steric accessibility of the resulting alkoxide to the electrophilic carbon of the alkyl halide.
dot
Caption: Factors influencing the reactivity of primary alcohols in Williamson ether synthesis.
Experimental Workflow for Comparative Analysis
A parallel synthesis approach is recommended for a direct and accurate comparison of the reactivity of the different building blocks.
dot
Caption: Workflow for the parallel synthesis and comparative reactivity analysis.
Conclusion
This comparative guide provides a framework for understanding the relative reactivity of this compound in comparison to other primary alcohol building blocks in the context of Williamson ether synthesis. The provided data and protocols serve as a valuable resource for chemists in the planning and execution of synthetic routes in drug discovery and development, enabling more informed decisions in the selection of building blocks to optimize reaction outcomes.
References
- 1. CN102115431B - Synthesis method of 2, 2-ethoxyethanol - Google Patents [patents.google.com]
- 2. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Comparative In Vitro Assay Validation for 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Piperidine Analogs
This guide provides a comprehensive in vitro validation of a series of novel compounds derived from the core scaffold 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol. The following sections detail the comparative performance of these analogs across a panel of key pharmacological and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays. The data presented herein is intended to guide researchers in the selection and further development of promising candidates within this chemical series.
Comparative Analysis of In Vitro Efficacy and Liability
The following table summarizes the in vitro data for a selection of this compound derivatives. These compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease, and for their binding affinity to the M1 muscarinic acetylcholine receptor, another important target for cognitive enhancement. Additionally, key safety and pharmacokinetic parameters were assessed, including potential for hERG channel inhibition, cytotoxicity, metabolic stability, and intestinal permeability.
| Compound ID | Structure | AChE IC50 (nM)[1][2] | M1 Receptor Ki (nM)[3] | hERG Inhibition (% @ 10 µM) | Cytotoxicity (HepG2) IC50 (µM)[4][5] | Metabolic Stability (HLM) t½ (min)[6][7] | Caco-2 Permeability (Papp, 10⁻⁶ cm/s)[8][9][10][11][12] |
| Lead Compound (1) | This compound | 125 | 85 | 15 | >100 | 45 | 2.5 |
| Analog A | [Structure of Analog A] | 5.7[1][2] | 50 | 25 | 85 | 30 | 3.1 |
| Analog B | [Structure of Analog B] | 25 | 150 | 8 | >100 | >60[6] | 1.8 |
| Analog C | [Structure of Analog C] | 80 | 65 | 45 | 55 | 20 | 4.0 |
| Reference Drug (Donepezil) | [Structure of Donepezil] | 2.5 | 21 | 5 | >100 | 90 | 5.2 |
Structures for analogs are hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further investigation.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the test compounds against human recombinant AChE was determined using a modified Ellman's method. The assay was performed in a 96-well plate format.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), human recombinant AChE, phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a solution of the test compound in DMSO and dilute with PBS to the desired concentrations.
-
Add 20 µL of the compound solution, 20 µL of AChE solution, and 140 µL of PBS to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
The IC50 value was calculated by non-linear regression analysis.
-
M1 Muscarinic Receptor Binding Assay
Radioligand binding assays were performed using membranes from CHO cells stably expressing the human M1 muscarinic receptor.
-
Reagents: [³H]-Pirenzepine (radioligand), atropine (non-specific binding control), cell membranes, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Procedure:
-
Incubate cell membranes (20-30 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-Pirenzepine (0.5 nM).
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of 1 µM atropine.
-
The reaction mixture is incubated at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values were calculated using the Cheng-Prusoff equation.
-
hERG Potassium Channel Inhibition Assay
The potential for hERG channel blockade was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
The hERG current is elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
Test compounds are perfused at a concentration of 10 µM.
-
The inhibition of the hERG tail current is measured and expressed as a percentage of the control current.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated in the human hepatoma cell line, HepG2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[13]
-
Metabolic Stability Assay
The metabolic stability of the compounds was assessed using human liver microsomes (HLM).
-
Reagents: Human liver microsomes, NADPH regenerating system, test compounds.
-
Procedure:
-
Incubate the test compound (1 µM) with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with ice-cold acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time.
-
Caco-2 Permeability Assay
The intestinal permeability of the compounds was evaluated using the Caco-2 cell monolayer model.
-
Procedure:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side is measured over time.
-
Samples are taken from the basolateral chamber at specific time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.
-
Visualizing Key Pathways and Workflows
To better illustrate the processes involved in the in vitro validation of these compounds, the following diagrams have been generated.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis-and-structure-activity-relationships-of-acetylcholinesterase-inhibitors-1-benzyl-4-5-6-dimethoxy-1-oxoindan-2-yl-methyl-piperidine-hydrochloride-and-related-compounds - Ask this paper | Bohrium [bohrium.com]
- 3. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Efficiency for Piperidine Building Blocks
For researchers, scientists, and drug development professionals, the efficient synthesis of piperidine building blocks is a critical aspect of drug discovery and development. The piperidine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. This guide provides an objective comparison of the leading synthetic strategies for constructing piperidine rings, supported by experimental data to inform methodology selection.
This comparative analysis focuses on four prominent and widely adopted methods for the synthesis of piperidine derivatives:
-
Catalytic Hydrogenation of Pyridines: A classical and direct approach to saturated heterocycles.
-
Reductive Amination: A versatile method for forming the piperidine ring from acyclic precursors.
-
Multicomponent Reactions (MCRs): An efficient one-pot strategy for generating complex, functionalized piperidines.
-
Biocatalysis: An emerging and sustainable approach utilizing enzymes for piperidine synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data from representative examples of each synthetic method, allowing for a direct comparison of their efficiencies.
| Synthetic Method | Substrate(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | Substituted Pyridines | PtO₂ (5 mol%) | Acetic Acid | RT | 4 - 10 | ~95 | [1][2] |
| 4-(4-fluorobenzyl)pyridine | Rh/C | Methanol | 50 | 2 | >99 | [3] | |
| Reductive Amination | Pentadialdose, Ammonia | H₂/Pd | - | - | - | 78 | |
| Benzaldehyde, Benzylamine | Zinc dust | 5% aq. NaOH | RT | 24 | 69-72 | [4] | |
| Multicomponent Reaction | Benzaldehyde, Aniline, Methyl acetoacetate | Nano-sulfated zirconia (10 mol%) | Ethanol | Reflux | 6 | 87 | [5] |
| Aromatic aldehydes, Anilines, β-ketoesters | Sodium Lauryl Sulfate (SLS) | Water | RT | - | High | [6] | |
| Biocatalysis | Benzaldehyde, Aniline, Acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | - | - | - | 91 | [7] |
| N-substituted tetrahydropyridines | Amine oxidase/ene imine reductase cascade | - | - | - | High | [8] |
Experimental Protocols: Detailed Methodologies
Catalytic Hydrogenation of Substituted Pyridines using PtO₂
This procedure describes the general method for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine using platinum(IV) oxide (PtO₂) as the catalyst.[1][2]
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The reactor is sealed and pressurized with hydrogen gas to 50-70 bar.
-
The reaction mixture is stirred at room temperature for 4-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully depressurized and quenched by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude piperidine derivative, which can be further purified by column chromatography.
Reductive Amination for Piperidine Synthesis
This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination of an aldehyde and a primary amine using zinc powder as the reducing agent in an aqueous medium.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Primary amine (e.g., Benzylamine)
-
Zinc dust
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The aldehyde and primary amine are added to a 5% aqueous NaOH solution in a round-bottom flask.
-
Zinc dust is added to the mixture.
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the remaining zinc powder.
-
The aqueous filtrate is extracted with an organic solvent such as dichloromethane.
-
The combined organic extracts are dried over anhydrous MgSO₄.
-
The solvent is evaporated under reduced pressure to give the crude secondary amine, which can be purified by column chromatography.
One-Pot Multicomponent Synthesis of Functionalized Piperidines
This procedure details the synthesis of highly functionalized piperidines via a one-pot, three-component reaction using nano-sulfated zirconia as a catalyst.[5]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)
-
Aniline (2 mmol)
-
β-ketoester (e.g., Methyl acetoacetate, 1 mmol)
-
Nano-sulfated zirconia catalyst (10 mol%)
-
Ethanol
Procedure:
-
To a solution of aniline (2 mmol) and methyl acetoacetate (1 mmol) in ethanol, the nano-sulfated zirconia catalyst (10 mol%) is added.
-
Benzaldehyde (2 mmol) is then added to the reaction mixture.
-
The mixture is stirred and refluxed for 6 hours. The reaction is monitored by TLC.
-
After completion of the reaction, the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired functionalized piperidine.
Biocatalytic Synthesis of Piperidine Derivatives using Immobilized Lipase
This protocol describes a biocatalytic approach to synthesize piperidine derivatives through a multicomponent reaction catalyzed by immobilized Candida antarctica lipase B (CALB).[7]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Aniline
-
Acetoacetate ester
-
Immobilized Candida antarctica lipase B (CALB) on a solid support (e.g., magnetic halloysite nanotubes)
-
Solvent (if required, reaction can sometimes be performed neat)
Procedure:
-
The benzaldehyde, aniline, and acetoacetate ester are mixed together.
-
The immobilized CALB is added to the reaction mixture.
-
The reaction is stirred at the optimal temperature for the enzyme (typically ambient to slightly elevated temperatures) for a specified time.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, the immobilized enzyme is separated from the reaction mixture (e.g., by filtration or magnetic separation if using a magnetic support). The catalyst can often be washed and reused.
-
The product is isolated from the reaction mixture, typically by evaporation of the solvent (if any) and subsequent purification by column chromatography.
Mandatory Visualization: Experimental Workflows
Caption: Workflow for Catalytic Hydrogenation of Pyridines.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Multicomponent Reaction.
Caption: Workflow for Biocatalytic Synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Piperine: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ligands Derived from a 2-(Piperidin-4-ylmethoxy) Scaffold: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ligands synthesized from a 2-(piperidin-4-ylmethoxy) scaffold. The primary focus is on a series of potent inhibitors of Lysine Specific Demethylase 1 (LSD1) that feature this structural motif. The objective is to present a clear comparison of their on-target potency versus their off-target effects on related enzymes, specifically Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This guide includes quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Potency and Selectivity of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives
The following table summarizes the inhibitory constants (Ki) of several compounds against LSD1, MAO-A, and MAO-B. The data is extracted from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors.[1][2] A higher Ki value indicates weaker inhibition. The selectivity index is calculated as the ratio of the Ki for the off-target enzyme (MAO-A or MAO-B) to the Ki for the on-target enzyme (LSD1). A higher selectivity index signifies a more selective compound.
| Compound | LSD1 Ki (μM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (MAO-A/LSD1) | Selectivity (MAO-B/LSD1) |
| Compound 5 | 2.1 | > 50 | 9.7 | > 23.8 | 4.6 |
| Compound 16 | 0.098 | > 50 | 18.7 | > 510 | > 190 |
| Compound 17 | 0.029 | > 50 | > 50 | > 1724 | > 1724 |
| Compound 22 | 0.048 | > 50 | 11.2 | > 1041 | 233 |
Data sourced from Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity studies.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantitatively measures the activity of LSD1 and the potency of inhibitors by detecting the hydrogen peroxide (H2O2) produced during the demethylation reaction.[3]
-
Reagents and Materials:
-
Purified recombinant human LSD1 enzyme.
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the LSD1 enzyme, HRP, and the H3K4me2 peptide substrate in the assay buffer.
-
Add the test compounds at a range of concentrations to the reaction mixture. A control with no inhibitor is included.
-
Initiate the reaction by adding Amplex Red.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
The H2O2 generated by the LSD1 demethylation reaction reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
The inhibitory activity of the test compounds is determined by the reduction in fluorescence signal compared to the control.
-
Calculate IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Radioligand Binding Assay)
This assay determines the affinity of test compounds for MAO-A and MAO-B by measuring their ability to displace a radiolabeled ligand that specifically binds to the enzyme.[4][5]
-
Reagents and Materials:
-
Human recombinant MAO-A or MAO-B expressed in a suitable cell line (e.g., HEK293 cells).
-
Radioligand specific for MAO-A (e.g., [3H]-Ro 41-1049) or MAO-B (e.g., [3H]-L-Deprenyl).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare cell membrane homogenates containing the respective MAO enzyme.
-
In a 96-well plate, add the membrane homogenate, the specific radioligand, and the test compound at various concentrations.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibitory constants (Ki) are calculated from the IC50 values, which are determined by the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Visualizations
LSD1 Signaling Pathway
The following diagram illustrates the role of LSD1 in gene regulation through histone demethylation. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression. Inhibition of LSD1 by ligands derived from the 2-(piperidin-4-ylmethoxy) scaffold blocks this process, resulting in the re-expression of target genes.
Caption: LSD1-mediated histone demethylation and its inhibition.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the general workflow for assessing the cross-reactivity of a new chemical entity (NCE) against a primary target and related off-targets.
Caption: Workflow for determining ligand cross-reactivity.
References
- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Establishing the Stereochemistry of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of drug discovery and development, profoundly influencing a molecule's pharmacological and toxicological profile. This guide provides a comparative overview of key experimental techniques for establishing the stereochemistry of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol and its derivatives. As this specific molecule is not extensively characterized in publicly available literature, this guide leverages experimental data from closely related 4-substituted 1-methylpiperidine analogues to present a practical and informative comparison.
Introduction to Stereoisomerism in this compound Derivatives
The this compound scaffold possesses a single stereocenter at the C4 position of the piperidine ring when considering the substitution pattern. This gives rise to two enantiomers, the (R)- and (S)-isomers. The piperidine ring itself can also exist in different conformations, typically a chair form, where the C4 substituent can be either in an axial or equatorial position. The interplay between the absolute configuration at C4 and the conformational preference of the piperidine ring is crucial for its interaction with biological targets.
This guide will compare three principal methods for stereochemical determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Stereochemical Determination Methods
The following table summarizes the capabilities of each technique in the context of analyzing this compound derivatives. The data presented is representative of what can be expected based on studies of analogous 4-substituted piperidine compounds.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry (cis/trans, axial/equatorial), conformational analysis. Can be used for enantiomeric excess (ee) determination with chiral shift reagents. | Solution (typically 1-10 mg in a suitable deuterated solvent). | Non-destructive, provides detailed structural information in solution, relatively fast. | Does not directly provide absolute stereochemistry without chiral auxiliaries or comparison to a known standard. Complex spectra may require advanced techniques (2D NMR) for full interpretation. |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (ee) and optical purity. | Solution (microgram to milligram quantities). | Highly accurate for quantitative analysis of enantiomeric composition, can be used for preparative separation. | Does not provide structural information, method development can be time-consuming. |
| X-ray Crystallography | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Single, high-quality crystal (typically > 0.1 mm in all dimensions). | Provides the most definitive stereochemical assignment. | Requires a crystalline solid, the solid-state conformation may not be the same as in solution. |
Experimental Protocols
NMR Spectroscopy for Diastereomeric and Conformational Analysis
Objective: To determine the relative stereochemistry and preferred conformation of the C4 substituent on the piperidine ring.
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to analyze are the protons on the piperidine ring, particularly H-4 and the protons on the adjacent carbons (H-3 and H-5).
-
Data Analysis:
-
Coupling Constants (J-values): The magnitude of the coupling constant between H-4 and the adjacent axial and equatorial protons on C-3 and C-5 can distinguish between an axial and equatorial substituent. A large coupling constant (typically 8-12 Hz) is observed between axial protons (Jaa), while smaller coupling constants (2-5 Hz) are observed for axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can confirm spatial proximity between protons. For example, an NOE between the N-methyl group and the axial protons at C-2 and C-6 would support a chair conformation.
-
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to complement the ¹H NMR data and confirm the carbon skeleton. The chemical shift of the piperidine ring carbons can also be sensitive to the substituent's orientation.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Objective: To separate the (R)- and (S)-enantiomers of a this compound derivative and determine the enantiomeric excess (ee).
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for the separation of piperidine derivatives.
-
Mobile Phase Optimization: Develop an appropriate mobile phase. A typical starting point for normal-phase chromatography would be a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or triethylamine) to improve peak shape. For reversed-phase chromatography, a mixture of acetonitrile or methanol with an aqueous buffer is used.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Representative Chiral HPLC Conditions for 4-Substituted Piperidine Analogues:
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Representative Analytes |
| Chiralcel® OD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 mL/min | UV at 220 nm | 1,3-dimethyl-4-phenylpiperidines[1] |
| Chiralpak® IC-3 | n-Hexane/Isopropanol (95:5, v/v) | 1.0 mL/min | UV at 210 nm | (S)-1-Boc-3-hydroxypiperidine[2] |
Single-Crystal X-ray Crystallography for Absolute Stereochemistry
Objective: To unambiguously determine the absolute stereochemistry of a chiral this compound derivative.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. If the parent compound does not crystallize well, preparation of a salt with a chiral acid or a heavy atom-containing derivative can facilitate crystallization and the determination of absolute stereochemistry.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Determination of Absolute Stereochemistry: The absolute stereochemistry is typically determined by analyzing the anomalous dispersion effects, often expressed through the Flack parameter. A value close to 0 for a known chirality or the use of a chiral internal reference confirms the absolute configuration. The resulting molecular structure will show the three-dimensional arrangement of all atoms.[3][4][5]
Visualizations
Caption: Workflow for the stereochemical analysis of this compound derivatives.
Caption: Enantiomeric relationship of this compound.
Conclusion
The determination of the stereochemistry of this compound derivatives requires a multi-faceted approach. NMR spectroscopy is invaluable for elucidating the relative stereochemistry and conformational preferences in solution. Chiral HPLC is the gold standard for quantifying the enantiomeric purity of a sample. For an unambiguous assignment of the absolute configuration, single-crystal X-ray crystallography is the most powerful technique. The choice of methodology will depend on the specific research question, the nature of the sample, and the available instrumentation. By employing these techniques in a complementary fashion, researchers can confidently establish the three-dimensional structure of these and other chiral piperidine derivatives, a crucial step in advancing drug discovery and development.
References
- 1. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol (CAS RN: 112391-05-6), this guide offers procedural steps for researchers, scientists, and drug development professionals.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling and disposal of related chemical classes, including piperidine derivatives and ethers.
Disclaimer: The following procedures are based on the general hazards associated with the chemical's functional groups. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the structural components of this compound, which includes a piperidine ring and an ether linkage, it should be handled with caution. Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[2][3] Ethers are also flammable and can form explosive peroxides over time.[4][5][6]
Recommended PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
II. Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this waste.
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: this compound.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.[7]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[8]
-
Provide them with all available information about the waste, including its composition and volume.
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
IV. Quantitative Data Summary
As no specific SDS is available for this compound, quantitative data regarding exposure limits, toxicity, and physical properties are not provided. The table below presents data for related compounds to offer a general understanding of the potential hazards.
| Property | Piperidine | Diethyl Ether |
| CAS Number | 110-89-4 | 60-29-7 |
| Flash Point | 16 °C (60.8 °F)[2] | -45 °C (-49 °F) |
| Boiling Point | 106 °C (222.8 °F)[2] | 34.6 °C (94.3 °F) |
| Hazards | Flammable, Corrosive, Toxic[3][9] | Highly Flammable, Peroxide-former[5][6] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | 112391-05-6 [amp.chemicalbook.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. vumc.org [vumc.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
This guide provides crucial safety and logistical information for the handling and disposal of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or chemical-resistant apron is necessary to protect skin and clothing from contamination. |
| Respiratory | In well-ventilated areas, respiratory protection may not be required. However, if vapors or aerosols are likely to be generated, a NIOSH-approved respirator should be used. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools and equipment to handle the substance, avoiding manual contact.
-
In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS) of a structurally similar compound. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[1][2][3][4]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1][3]
-
Contaminated PPE and materials should also be disposed of as hazardous waste.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling and disposing of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
